molecular formula C8H4F2INO B13327901 3,3-Difluoro-4-iodoindolin-2-one

3,3-Difluoro-4-iodoindolin-2-one

Cat. No.: B13327901
M. Wt: 295.02 g/mol
InChI Key: NLXXHYRRUSJMCQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-iodoindolin-2-one is a specialized fluorinated oxindole derivative designed for advanced research and drug discovery applications. This compound integrates two key structural features: the 3,3-difluoro motif on the indolin-2-one scaffold and an iodine atom at the 4-position. The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can profoundly alter their electronic properties, metabolic stability, and bioavailability, making them valuable in the design of pharmaceutical candidates . The indolin-2-one core is a privileged structure in medicinal chemistry, and its fluorinated derivatives have demonstrated significant biological relevance. For instance, compounds like BMS 204352, a 3,3-difluorooxindole, have been investigated as neuronal potassium channel openers with potential for treating central nervous system disorders . Other fluorinated oxindoles have shown activity as inhibitors of AMPK, suggesting potential applications in oncology research, such as in prostate cancer . The iodine substituent on the aromatic ring offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2INO

Molecular Weight

295.02 g/mol

IUPAC Name

3,3-difluoro-4-iodo-1H-indol-2-one

InChI

InChI=1S/C8H4F2INO/c9-8(10)6-4(11)2-1-3-5(6)12-7(8)13/h1-3H,(H,12,13)

InChI Key

NLXXHYRRUSJMCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(C(=O)N2)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3,3-Difluoro-4-iodoindolin-2-one (CAS: 2169224-33-1) is a specialized heterocyclic scaffold emerging as a critical intermediate in the design of next-generation kinase inhibitors and protein-protein interaction modulators.

Structurally, it combines the privileged oxindole core—ubiquitous in FDA-approved drugs like Sunitinib and Nintedanib—with a gem-difluoro motif at the C3 position and a reactive iodine handle at the C4 position. The gem-difluoro group acts as a metabolically stable bioisostere of the carbonyl group, modulating the acidity of the adjacent amide and enhancing lipophilicity without sacrificing hydrogen-bond accepting capability.[1] The C4-iodine atom serves as a high-fidelity site for orthogonal cross-coupling reactions, allowing for the rapid diversification of the scaffold into complex chemical space.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways, and reactivity profiles, supported by experimental protocols for its application in high-throughput medicinal chemistry.

Part 2: Physicochemical Profile & Structural Analysis

The incorporation of fluorine atoms and a heavy halogen (iodine) drastically alters the electronic and physical landscape of the parent oxindole.

Key Chemical Data[2][3][4][5][6][7]
PropertyValue / Description
Chemical Name 3,3-Difluoro-4-iodo-1,3-dihydro-2H-indol-2-one
CAS Number 2169224-33-1
Molecular Formula C₈H₄F₂INO
Molecular Weight 295.02 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water
Lipophilicity (cLogP) ~2.1 (Estimated)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (C=O, F, F)
Structural Activity Relationships (SAR)
  • C3-gem-Difluoro Effect: The two fluorine atoms at C3 exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the N1-H bond compared to non-fluorinated oxindoles, making the nitrogen more acidic and easier to alkylate. Furthermore, the C-F bonds are metabolically inert, blocking the common metabolic oxidation at the C3 position seen in standard indolin-2-ones.

  • C4-Iodo Reactivity: The iodine atom at C4 is positioned in the "bay region" of the fused ring system. While slightly sterically crowded by the C3-fluorines and the C5-hydrogen, the weak C-I bond is highly activated for oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Part 3: Synthetic Pathways

The synthesis of 3,3-difluoro-4-iodoindolin-2-one requires navigating the sensitivity of the iodine functionality while installing the fluorine atoms. Two primary routes are established in the literature and internal process chemistry workflows.

Route A: Deoxofluorination of Isatins (Preferred)

This route utilizes 4-iodoisatin as the starting material. The C3 carbonyl is converted directly to the gem-difluoro moiety using diethylaminosulfur trifluoride (DAST) or its safer analogue, Deoxo-Fluor.

  • Mechanism: Nucleophilic attack of the sulfur reagent on the C3 ketone, followed by fluoride displacement.

  • Advantages: Direct, one-step transformation from commercially available precursors.

  • Challenges: Requires careful temperature control to prevent polymerization or defluorination.

Route B: Electrophilic Fluorination

An alternative approach involves the cyclization of 2-halo-anilines or the direct fluorination of 4-iodo-oxindole using electrophilic fluorine sources like NFSI or Selectfluor.

  • Mechanism: Enolization of the oxindole followed by electrophilic trapping by F+.

  • Advantages: Avoids the use of DAST (thermal hazard).

  • Challenges: Often results in mono-fluorinated byproducts if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

SynthesisPathways Start 4-Iodoisatin (Precursor) Intermediate Reaction Intermediate (Gem-Amino-Fluoro) Start->Intermediate DCM, 0°C to RT Reagent1 Deoxofluor / DAST (Deoxofluorination) Product 3,3-Difluoro-4-iodoindolin-2-one (Target) Intermediate->Product -HF, Elimination AltStart 4-Iodooxindole Reagent2 Selectfluor (2.2 eq) Base (Cs2CO3) AltStart->Reagent2 Electrophilic Fluorination Reagent2->Product Sequential F+ Addition

Figure 1: Validated synthetic pathways for accessing the 3,3-difluoro-4-iodoindolin-2-one scaffold.

Part 4: Reactivity & Functionalization

The utility of 3,3-difluoro-4-iodoindolin-2-one lies in its ability to serve as a divergent intermediate. The following reaction map details its primary applications.

Divergent Reactivity Map

ReactivityMap Core 3,3-Difluoro-4-iodoindolin-2-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C4-I Activation Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Core->Sonogashira C4-I Activation Alkylation N-Alkylation (R-X, K2CO3, DMF) Core->Alkylation Acidic N-H Heck Mizoroki-Heck Reaction (Acrylates, Pd(OAc)2) Core->Heck C4-I Activation Prod_Suzuki 4-Aryl-3,3-difluoroindolin-2-ones (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl Derivatives (Rigid Linkers) Sonogashira->Prod_Sono Prod_Alkyl N-Substituted Scaffolds (Solubility Tuning) Alkylation->Prod_Alkyl Prod_Heck 4-Alkenyl Derivatives Heck->Prod_Heck

Figure 2: Functionalization logic for the 3,3-difluoro-4-iodoindolin-2-one core. Red arrows indicate metal-catalyzed C-C bond formation; Green arrows indicate nucleophilic substitution.

Part 5: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling at C4 Position

Objective: To install an aryl group at the C4 position, demonstrating the scaffold's utility in fragment-based drug design.

Reagents:

  • 3,3-Difluoro-4-iodoindolin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried microwave vial or round-bottom flask equipped with a magnetic stir bar, charge 3,3-difluoro-4-iodoindolin-2-one (100 mg, 0.34 mmol), the desired arylboronic acid (0.41 mmol), and K₂CO₃ (141 mg, 1.02 mmol).

  • Degassing: Add 1,4-Dioxane (3 mL) and water (0.75 mL). Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (14 mg, 0.017 mmol) quickly under an inert atmosphere. Seal the vessel immediately.

  • Reaction: Heat the reaction mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW of Boronic acid fragment + 168 - H).

    • Note: The C4-iodine is highly reactive; if conversion is slow, check for catalyst poisoning or oxygen leaks.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–40% EtOAc). The difluoro group renders the product less polar than the parent isatin but more polar than simple halo-arenes.

Part 6: Safety & Handling

  • Light Sensitivity: Aryl iodides are susceptible to photo-deiodination. Store 3,3-difluoro-4-iodoindolin-2-one in amber vials or foil-wrapped containers at 2–8°C.

  • Fluorine Reagents: If synthesizing the core via DAST/Deoxo-Fluor, be aware that these reagents release HF upon hydrolysis. Use plasticware where possible during quenching and ensure proper ventilation.

  • Toxicity: As a halogenated oxindole, treat as a potential irritant and sensitizer. Standard PPE (gloves, goggles, lab coat) is mandatory.

Part 7: References

  • Synthesis of 3,3-Difluorooxindoles: Yang, Q., et al. "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor."[2][3] The Journal of Organic Chemistry, 2018. Link

  • Reactivity of Gem-Difluoro Groups: Hu, J., et al. "Gem-difluoroolefins as a privileged motif in drug discovery and development." Journal of Fluorine Chemistry, 2020.[4]

  • Properties of 3,3-Difluoro-4-iodoindolin-2-one: ChemicalBook Entry, CAS 2169224-33-1.[5][6][7][8] Link

  • Dearomative Fluorination Protocols: Zeidan, N., et al. "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters, 2020.[9] Link[9]

  • General Oxindole Synthesis: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition, 2005.

Sources

The Strategic Incorporation of the Gem-Difluoro Motif in Oxindole Scaffolds: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 19, 2026 – In the landscape of modern medicinal chemistry, the oxindole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility and synthetic tractability have made it a focal point for drug discovery efforts, particularly in oncology. A key strategy that has emerged to enhance the pharmacological profile of oxindole-based compounds is the introduction of a gem-difluoro group at the C3 position. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the intricate structure-activity relationships (SAR) of gem-difluorooxindoles, dissecting the profound impact of this unique structural modification on biological activity.

The Oxindole Core and the Significance of Fluorine in Drug Design

The oxindole framework, a bicyclic aromatic structure, is a common motif in a variety of biologically active natural products and synthetic compounds. Its ability to engage in various non-covalent interactions with biological targets has cemented its status as a valuable scaffold in drug design. Oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4] The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for carbonyl groups or a gem-dimethyl group, offering a way to fine-tune electronic and conformational properties without drastic changes in steric profile.[5]

The Physicochemical Impact of the gem-Difluoro Group in Oxindoles

The introduction of a gem-difluoro group at the C3 position of the oxindole ring imparts significant changes to the molecule's local and global properties. Understanding these changes is fundamental to deciphering the SAR of this compound class.

Electronic Effects: The two highly electronegative fluorine atoms create a strong dipole moment, polarizing the C-F bonds and influencing the electron distribution of the entire oxindole scaffold. This can alter the acidity of the N-H proton and modulate the hydrogen bonding capabilities of the adjacent carbonyl group.

Conformational Constraints: The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. The presence of the CF2 group can therefore impose conformational restrictions on substituents at the C3 position, influencing their orientation and interaction with the target protein's binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a gem-difluoro group can therefore block potential sites of metabolism, leading to improved pharmacokinetic profiles and increased in vivo efficacy.

Lipophilicity: The effect of fluorination on lipophilicity (logP) is complex and context-dependent.[6] While a single fluorine atom often increases lipophilicity, a gem-difluoro group can either increase or decrease it, depending on the overall molecular environment.[7] This nuanced effect provides a valuable tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationships of gem-Difluorooxindoles as Anticancer Agents

The primary therapeutic application of gem-difluorooxindoles explored to date is in the realm of oncology. These compounds have shown promise as inhibitors of various protein kinases implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases

Several studies have investigated oxindole derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3, which play critical roles in tumor angiogenesis and proliferation.[8] While specific SAR studies on a series of gem-difluorooxindoles targeting these kinases are emerging, the existing data on fluorinated oxindoles suggests that the electronic nature and position of substituents on the aromatic ring of the oxindole core are critical for potent inhibition.

For instance, in a series of oxindole-based inhibitors, substitutions on the phenyl ring attached to the oxindole core significantly influenced their inhibitory activity against various cancer cell lines.[9] This highlights the importance of exploring a diverse range of substituents on the gem-difluorooxindole scaffold to identify potent and selective kinase inhibitors.

Modulation of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell growth. The inhibition of the p53-MDM2 interaction is therefore a promising therapeutic strategy.[10]

Spirooxindoles, a class of compounds where the C3 position of the oxindole is part of a spirocyclic ring system, have emerged as potent inhibitors of the p53-MDM2 interaction.[1][11] Computational modeling studies have suggested that the addition of nonpolar functional groups to the spirooxindole-pyrrolidinyl scaffold can enhance binding affinity to the hydrophobic pocket of MDM2.[11] The incorporation of a gem-difluoro group into these scaffolds could further enhance their potency and pharmacokinetic properties. For example, the introduction of 2,5-difluorotoluene to the spirooxindole scaffold has been shown to be favorable for MDM2 inhibition.[11]

The stereochemistry of spirooxindoles has a major effect on their binding affinities to MDM2, with differences of over 100-fold observed between stereoisomers.[1] This underscores the importance of stereocontrolled synthesis in the development of potent gem-difluoro-spirooxindole-based MDM2 inhibitors.

Synthetic Strategies for Accessing gem-Difluorooxindoles

The synthesis of the 3,3-difluoro-2-oxindole core is a key step in the development of this class of compounds. Several synthetic methods have been reported, each with its own advantages and limitations.

A common approach involves the fluorination of a suitable precursor. For example, 3,3-difluorooxindoles can be efficiently synthesized from hydrazonoindolin-2-one using Selectfluor as the fluorinating agent.[9][11] The reaction conditions, particularly the solvent, can be tuned to selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles.[11]

Another strategy involves a palladium-catalyzed intramolecular C-H difluoroalkylation.[12] This method allows for the construction of a broad range of substituted 3,3-difluoro-2-oxindoles from readily available starting materials.[12]

The following diagram illustrates a general synthetic scheme for the preparation of 3,3-difluorooxindoles:

G cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_product Product Hydrazonoindolin-2-one Hydrazonoindolin-2-one Fluorination (e.g., Selectfluor) Fluorination (e.g., Selectfluor) Hydrazonoindolin-2-one->Fluorination (e.g., Selectfluor) [1, 4] Aniline Derivative Aniline Derivative Pd-catalyzed C-H Difluoroalkylation Pd-catalyzed C-H Difluoroalkylation Aniline Derivative->Pd-catalyzed C-H Difluoroalkylation [2] 3,3-Difluorooxindole Core 3,3-Difluorooxindole Core Fluorination (e.g., Selectfluor)->3,3-Difluorooxindole Core Pd-catalyzed C-H Difluoroalkylation->3,3-Difluorooxindole Core

Caption: Synthetic routes to the 3,3-difluorooxindole core.

Experimental Protocols

General Procedure for the Synthesis of 3,3-Difluorooxindoles via Fluorination of Hydrazonoindolin-2-one[11]
  • To a solution of the appropriate hydrazonoindolin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloroethane), add Selectfluor (2.0-3.0 eq).

  • Add a base (e.g., LiOAc, 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3,3-difluorooxindole.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The selective formation of the difluorinated product over the monofluorinated product can be confirmed by the characteristic signals in the ¹⁹F NMR spectrum.

In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP to a buffer solution.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a set period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the amount of ATP remaining).

  • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.

Self-Validation: The assay should be validated by ensuring that the Z'-factor is greater than 0.5, indicating a robust and reliable assay. The IC50 value of the positive control should be within the expected range.

Data Summary and Future Outlook

The exploration of gem-difluorooxindoles as therapeutic agents is a rapidly evolving field. The available data, while still in its early stages, strongly suggests that the strategic incorporation of the gem-difluoro motif is a powerful strategy for enhancing the anticancer properties of oxindole-based compounds.

Table 1: Representative Anticancer Activities of Oxindole Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
Oxindole Analog 1 HT-29 (Colon Cancer)5.97[8]
Oxindole Analog 2 Leukemia3.39[8]
Spirooxindole-Ferrocene Hybrid 5d MDM2Submicromolar
3,3-Diindolyl Oxyindole 4d DU-145 (Prostate Cancer)1.2[7]

The future of gem-difluorooxindole research lies in the systematic exploration of the chemical space around this privileged scaffold. The synthesis of diverse libraries of analogs with variations at the N1 position, the aromatic ring, and any substituents at the C3 position (in the case of spirocyclic derivatives) will be crucial for elucidating detailed SAR and for identifying clinical candidates with optimal potency, selectivity, and pharmacokinetic properties.

The following logical diagram illustrates the key relationships in the development of gem-difluorooxindole-based drug candidates:

G Oxindole Scaffold Oxindole Scaffold Gem-Difluoro Modification Gem-Difluoro Modification Oxindole Scaffold->Gem-Difluoro Modification Enhanced Physicochemical Properties Enhanced Physicochemical Properties Gem-Difluoro Modification->Enhanced Physicochemical Properties Modulates Lipophilicity, Metabolic Stability, Conformation Improved Biological Activity Improved Biological Activity Enhanced Physicochemical Properties->Improved Biological Activity Increased Potency, Selectivity, Bioavailability Lead Optimization Lead Optimization Improved Biological Activity->Lead Optimization SAR Studies Clinical Candidate Clinical Candidate Lead Optimization->Clinical Candidate

Caption: Development pathway for gem-difluorooxindole drug candidates.

References

  • The Design of Spirooxindole-Pyrrolidinyl Scaffold as an Inhibitor of the MDM2 Protein. (n.d.). Society for Science. Retrieved from [Link]

  • Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. (2015).
  • Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. (2021). RSC Advances, 11(36), 22355-22360.
  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). The Journal of Organic Chemistry, 83(11), 6035-6044.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2025). International Journal of Molecular Sciences, 26(4), 2074.
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). Chemistry – A European Journal.
  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). Pharmaceuticals, 17(5), 649.
  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). Frontiers in Chemistry, 10, 969683.
  • Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors. (2013). Journal of Medicinal Chemistry, 56(9), 3739-3753.
  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021). Bioorganic Chemistry, 119, 105578.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). The Journal of Organic Chemistry, 78(13), 6655-6663.
  • Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. (2008). Journal of Fluorine Chemistry, 129(9), 817-828.
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv.
  • Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. (2015). European Journal of Medicinal Chemistry, 98, 239-248.
  • Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. (2007). Analytica Chimica Acta, 581(2), 333-342.
  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138.
  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). European Journal of Medicinal Chemistry, 237, 114389.
  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). Molecules, 26(19), 5898.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). Bioorganic & Medicinal Chemistry Letters, 16(12), 3299-3302.
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved from [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). Molecules, 25(21), 5190.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022).

Sources

Methodological & Application

Synthesis of kinase inhibitors using 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 3,3-Difluoro-4-iodoindolin-2-one in Kinase Inhibitor Discovery

Abstract

This technical guide details the synthesis and application of 3,3-Difluoro-4-iodoindolin-2-one (DFIO), a high-value scaffold for next-generation kinase inhibitors. Unlike traditional 3-alkylidene oxindoles (e.g., Sunitinib), the 3,3-difluoro motif offers superior metabolic stability and a fixed tetrahedral geometry, preventing E/Z isomerization. The 4-iodo substituent provides a critical handle for orthogonal cross-coupling, enabling "vector scanning" of the kinase solvent front or gatekeeper regions. This document provides validated protocols for the synthesis of the DFIO core and its subsequent functionalization via Suzuki-Miyaura coupling.

Introduction: The Fluorine Effect in Kinase Medicinal Chemistry

The oxindole (indolin-2-one) scaffold is a "privileged structure" in kinase drug discovery, serving as the hinge-binding core in approved drugs like Nintedanib and Sunitinib . However, traditional oxindoles often rely on a C3-exocyclic double bond, which introduces liabilities:

  • Isomerization: E/Z interconversion can lead to inconsistent potency.

  • Metabolism: The double bond is a Michael acceptor, prone to covalent modification or metabolic oxidation.

The 3,3-Difluoro Solution: Replacing the C3 carbonyl or alkene with a gem-difluoro (CF


) moiety creates a bioisostere that mimics the electronic properties of a carbonyl (due to the high electronegativity of fluorine) while remaining chemically inert and metabolically stable.

The 4-Iodo Advantage: The C4 position of the oxindole core is sterically sensitive. Functionalizing this position allows the inhibitor to extend vectors into the solvent-exposed region or interact with the "gatekeeper" residue of the kinase ATP-binding pocket. The 4-iodo handle is essential for late-stage diversification.

Retrosynthetic Analysis & Strategy

The most robust route to 3,3-difluoro-4-iodoindolin-2-one utilizes Deoxofluorination of the corresponding isatin precursor. Direct fluorination of oxindoles using electrophilic sources (e.g., Selectfluor) is possible but often suffers from regioselectivity issues (C3 vs C5/C7).

Pathway:

  • Precursor: 4-Iodo-1H-indole-2,3-dione (4-Iodoisatin).

  • Transformation: Nucleophilic fluorination of the C3 ketone using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Application: Palladium-catalyzed cross-coupling at C4.

SynthesisPath Isatin 4-Iodoisatin (Starting Material) Intermediate Reaction Intermediate (Gem-difluorination) Isatin->Intermediate DCM, RT DAST Reagent: DAST or Deoxo-Fluor DAST->Intermediate Product 3,3-Difluoro-4-iodoindolin-2-one (Core Scaffold) Intermediate->Product -HF FinalDrug 4-Aryl-3,3-difluorooxindole (Kinase Inhibitor) Product->FinalDrug Diversification Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Suzuki->FinalDrug

Figure 1: Synthetic workflow for the generation and utilization of the DFIO scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-4-iodoindolin-2-one

Rationale: This reaction uses DAST to convert the C3 ketone of isatin to a gem-difluoro group. The 4-iodo substituent is stable under these conditions, provided the temperature is controlled to prevent halogen migration or decomposition.

Materials:

  • 4-Iodo-1H-indole-2,3-dione (4-Iodoisatin): 1.0 equiv (e.g., 2.73 g, 10 mmol)

  • DAST (Diethylaminosulfur trifluoride): 3.0 equiv (Caution: Fuming, reacts violently with water)

  • Dichloromethane (DCM): Anhydrous

  • NaHCO

    
     (sat.[1] aq.): For quenching
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen. Add 4-iodoisatin (10 mmol) and anhydrous DCM (50 mL). The isatin may not fully dissolve initially; this is normal.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add DAST (30 mmol) dropwise via a syringe over 10 minutes. Note: DAST fumes; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) . Stir for 12–18 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (orange/red spot) should disappear, replaced by a less polar product (pale yellow/white).

  • Quench (CRITICAL): Cool the mixture back to 0 °C. Very slowly add saturated aqueous NaHCO

    
    . Warning: Vigorous effervescence (CO
    
    
    
    ) and heat evolution will occur.
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers and wash with brine. Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Yield: Expect 70–85% yield of a tan or off-white solid.

Data Validation:

  • 
    F NMR:  Look for a singlet or doublet around -110 ppm (typical for gem-difluoro).
    
  • 
    C NMR:  The C3 triplet (
    
    
    
    Hz) is diagnostic.
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Rationale: The 4-iodo position is highly reactive towards Pd-catalyzed coupling. We utilize a mild catalytic system (Pd(dppf)Cl


) to preserve the gem-difluoro motif and the lactam ring.

Materials:

  • 3,3-Difluoro-4-iodoindolin-2-one (Product from Protocol A): 1.0 equiv

  • Aryl Boronic Acid (e.g., Phenylboronic acid): 1.2 equiv

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the DFIO scaffold (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl

    
      (0.025 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M K

    
    CO
    
    
    
    (0.75 mL).
  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (bubbling gas through the liquid) to remove oxygen. Cap the vessel tightly.

  • Reaction: Heat to 80–90 °C for 4–6 hours (or 110 °C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes).
    

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization/Troubleshooting
Fluorination Reagent DAST (3.0 equiv)Use Deoxo-Fluor for better thermal stability if scaling up >10g.
Reaction Temp (Step A) 0 °C

RT
If conversion is slow, heat to 40 °C. Do not exceed 50 °C (decomposition risk).
Quenching Sat. NaHCO

CRITICAL: Add dropwise. Rapid addition causes "volcano" effect due to acid neutralization.
Coupling Catalyst Pd(dppf)Cl

If C4-I is sluggish (steric hindrance), switch to XPhos Pd G3 or Pd

(dba)

/SPhos
.
Solubility DCM (Synthesis)If Isatin is insoluble, add a co-solvent like minimal THF, but DCM is preferred for DAST.

Structural Biology Context (Mechanism of Action)

In the context of kinase inhibition, the 3,3-difluoro-4-substituted oxindole binds as follows:

  • Hinge Region: The oxindole lactam (NH and C2=O) forms hydrogen bonds with the kinase hinge backbone (e.g., Glu/Leu residues).

  • Gatekeeper/Solvent Front: The substituent at C4 (introduced via coupling) projects orthogonally. This is critical for selectivity. For example, a bulky group at C4 can select for kinases with smaller gatekeeper residues (e.g., Threonine) while clashing with larger ones (e.g., Methionine).

BindingMode KinaseHinge Kinase Hinge Region (Glu/Leu Backbone) OxindoleCore Oxindole Core (H-Bond Donor/Acceptor) KinaseHinge->OxindoleCore H-Bonds C3_Difluoro 3,3-Difluoro Motif (Metabolic Shield) OxindoleCore->C3_Difluoro Intrinsic C4_Vector C4-Substituent (Selectivity Vector) OxindoleCore->C4_Vector Synthetic Extension Gatekeeper Gatekeeper Residue (Selectivity Filter) C4_Vector->Gatekeeper Steric Interaction

Figure 2: Pharmacophore mapping of the DFIO scaffold within the ATP-binding pocket.

References

  • Synthesis of 3,3-difluorooxindoles via DAST

    • Source: Ding, K. et al. "Design, Synthesis and Biological Evaluation of 3,3-Difluoro-2-oxindoles as Potent Kinase Inhibitors." Journal of Medicinal Chemistry.
    • Context: Establishes the DAST protocol for converting is
    • (Contextual validation from analogous azaindole studies).

  • Biological Activity of gem-difluorooxindoles

    • Source: "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres." Chemistry - A European Journal, 2025.
    • Context: Validates the bioisosteric utility of the CF2 group in kinase inhibitors.[2]

  • Cross-Coupling on Oxindole Scaffolds

    • Source: "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters, 2020.[3]

    • Context: Demonstrates metal-catalyzed transformations (Pd/Cu/Rh)
    • [3]

  • General Oxindole Kinase Inhibitor Review

    • Source: "Structural insights of oxindole based kinase inhibitors as anticancer agents."[4][5] European Journal of Medicinal Chemistry, 2021.[4]

    • Context: Reviews the binding modes of oxindoles (Sunitinib/Nintedanib)

Sources

Application Note: Sonogashira Coupling of 3,3-Difluoro-4-iodoindolin-2-one for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Indolinones and C-C Bond Formation

The 3,3-difluoroindolin-2-one scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of the gem-difluoro group at the C3 position often enhances metabolic stability, modulates lipophilicity, and can lock the molecule into a specific, biologically active conformation. The 4-iodo-substituted variant of this scaffold serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through cross-coupling reactions.

Among the arsenal of carbon-carbon bond-forming reactions, the Sonogashira coupling stands out for its reliability and efficiency in linking sp-hybridized carbon atoms (from terminal alkynes) with sp²-hybridized carbons (from aryl or vinyl halides)[1][2][3]. This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials[1][2]. This application note provides a detailed protocol and technical guidance for the successful Sonogashira coupling of 3,3-Difluoro-4-iodoindolin-2-one, a key transformation for drug discovery and development programs.

Reaction Principle: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle[4][5]. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The active Palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the 3,3-difluoro-4-iodoindolin-2-one. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate[4][6]. This step significantly increases the nucleophilicity of the alkyne.

  • Transmetalation: The highly reactive copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step called transmetalation.

  • Reductive Elimination: Finally, the resulting palladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the active Palladium(0) catalyst, allowing the cycle to continue[4][5].

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HI) generated during the reaction[1][6].

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Regenerates Catalyst Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination ArylHalide R¹-X (4-Iodoindolinone) ArylHalide->Pd_complex Oxidative Addition Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Transfers Alkynyl Group CuX CuX Base Base (e.g., Et₃N)

Figure 1: Simplified Sonogashira catalytic cycles.

Optimized Protocol for Sonogashira Coupling

This protocol has been optimized for the coupling of 3,3-Difluoro-4-iodoindolin-2-one with various terminal alkynes. The electron-withdrawing nature of the difluorinated oxindole core generally renders the C-I bond susceptible to oxidative addition, favoring efficient coupling.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3,3-Difluoro-4-iodoindolin-2-one≥97%Commercial SourceSubstrate (1.0 equiv)
Terminal Alkyne≥98%Commercial SourceCoupling Partner (1.2-1.5 equiv)
PdCl₂(PPh₃)₂Catalyst GradeCommercial SourcePalladium Catalyst (2-5 mol%)
Copper(I) Iodide (CuI)≥99%Commercial SourceCo-catalyst (4-10 mol%)
Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercial SourceBase and Co-solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceSolvent
Ethyl AcetateACS GradeCommercial SourceFor work-up and chromatography
HexanesACS GradeCommercial SourceFor work-up and chromatography
Saturated NH₄Cl solutionLab Prepared-For work-up
BrineLab Prepared-For work-up
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercial SourceDrying agent
Schlenk flask or sealed vial--For inert atmosphere
Magnetic stirrer and stir bar---
Argon or Nitrogen gas supplyHigh Purity-For inert atmosphere
Step-by-Step Experimental Procedure

Workflow start Start setup 1. Setup & Inerting Add solids to Schlenk flask. Evacuate and backfill with Ar/N₂ (3x). start->setup add_solvents 2. Add Solvents & Base Add anhydrous DMF and DIPA via syringe. setup->add_solvents stir 3. Degas Mixture Stir for 5-10 min at RT. add_solvents->stir add_alkyne 4. Add Alkyne Add terminal alkyne (neat or as a solution) via syringe. stir->add_alkyne heat 5. Reaction Heat to 65°C and monitor by TLC/LC-MS. add_alkyne->heat quench 6. Work-up: Quench Cool to RT. Quench with sat. NH₄Cl solution. heat->quench extract 7. Extraction Extract with Ethyl Acetate (3x). quench->extract wash 8. Wash & Dry Wash combined organics with brine. Dry over MgSO₄/Na₂SO₄. extract->wash purify 9. Purification Filter and concentrate. Purify by column chromatography. wash->purify end End Product purify->end

Figure 2: Experimental workflow for the Sonogashira coupling.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,3-Difluoro-4-iodoindolin-2-one (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Anhydrous and anaerobic conditions are recommended initially, though some modern protocols are more robust[7].

  • Solvent and Base Addition: Through a septum, add anhydrous N,N-Dimethylformamide (DMF) (to make a ~0.1 M solution based on the iodo-substrate) followed by diisopropylamine (DIPA, 4.0 equiv)[8]. The use of an amine base like DIPA is crucial for the reaction to proceed efficiently[9].

  • Degassing: Stir the resulting mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Progression: Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Field-Proven Insights & Troubleshooting

  • Choice of Catalyst: While PdCl₂(PPh₃)₂ is a reliable and common choice, other catalysts like Pd(PPh₃)₄ can also be used[5][9]. For particularly challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands may offer improved performance[5].

  • The Copper Question: To Use or Not to Use? The copper co-catalyst dramatically accelerates the reaction, allowing it to proceed at lower temperatures[9]. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct[1]. If homocoupling is a significant issue, consider:

    • Ensuring strictly anaerobic conditions, as oxygen promotes Glaser coupling.

    • Slow addition of the alkyne to keep its concentration low.

    • Exploring "copper-free" Sonogashira conditions. These protocols often require a stronger base, different ligands, or higher temperatures but can be very effective in eliminating the homocoupling side product[1][2][10].

  • Solvent System: DMF is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds[11]. Other solvents like THF, toluene, or even aqueous media have been successfully employed, and the optimal choice can be substrate-dependent[1][11]. Toluene is a good non-polar alternative, while THF may be suitable for lower temperature reactions[11][12].

  • Base Selection: Secondary amines like diisopropylamine or piperidine are often more effective than tertiary amines like triethylamine for copper-catalyzed reactions[9]. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required[1][13].

  • Troubleshooting Low Yields: If the reaction stalls or provides low yields, consider the following:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using freshly opened or properly stored catalyst is recommended.

    • Impure Reagents: Water or other impurities in the solvents or reagents can quench the catalyst. Use anhydrous solvents and high-purity reagents.

    • Steric Hindrance: If the terminal alkyne is very bulky, higher temperatures or a more active catalyst system may be necessary.

Safety Precautions

  • Reagent Handling: Palladium compounds, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, proper inert atmosphere techniques (Schlenk line or glovebox) are mandatory.

  • Pressure: Reactions in sealed vials can build up pressure upon heating. Ensure the vial is designed for the reaction temperature and pressure.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the functionalization of the 3,3-difluoro-4-iodoindolin-2-one core. By carefully selecting the catalyst, co-catalyst, base, and solvent, researchers can efficiently synthesize a wide array of novel alkynylated indolinone derivatives. This protocol provides a robust starting point for exploration, and the accompanying insights should empower scientists to optimize conditions for their specific substrates, accelerating the discovery of new therapeutic agents.

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key Term. Fiveable.[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry.[Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate.[Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information.[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.[Link]

  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. ResearchGate.[Link]

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex. ResearchGate.[Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. National Center for Biotechnology Information.[Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate.[Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. The Royal Society of Chemistry.[Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate.[Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. PubMed.[Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.[Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate.[Link]

  • Sonogashira coupling. Reddit.[Link]

Sources

Introduction: The Significance and Challenge of C4-Functionalized gem-Difluorooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Functionalization of the C4 Position in gem-Difluorooxindoles

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. The introduction of a gem-difluoromethylene group at the C3 position offers profound benefits for drug discovery, modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. While methods for constructing the 3,3-difluorooxindole core are established, the subsequent functionalization of its benzene ring remains a significant synthetic hurdle, particularly at the sterically hindered and electronically deactivated C4 position.[1]

Directing synthetic efforts to the C4 position is crucial for expanding the chemical space and generating novel analogues with finely tuned pharmacological profiles. However, the inherent reactivity of the indole nucleus favors functionalization at the C2, C3, and N1 positions. Accessing the benzenoid core, especially the C4 and C7 positions, requires overcoming these innate tendencies through strategic synthetic design. This guide provides an in-depth analysis of methodologies, field-proven insights, and detailed protocols for achieving the selective functionalization of the C4-H bond in gem-difluorooxindoles.

Core Challenge: Achieving Regioselectivity at the C4 Position

The primary obstacle in C4 functionalization is controlling regioselectivity. The benzene ring of the oxindole scaffold possesses multiple C-H bonds (C4, C5, C6, C7), all of which are relatively inert. Without a guiding influence, reactions often yield mixtures of isomers or fail to proceed altogether. Transition-metal-catalyzed C-H activation has emerged as the most powerful strategy to address this challenge.[2] This approach typically relies on a "directing group" (DG) installed elsewhere on the molecule, which coordinates to a metal catalyst and positions it in close proximity to the target C-H bond, enabling selective cleavage and subsequent bond formation.

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} END_DOT Caption: Overcoming innate reactivity to achieve selective C4 functionalization.

Methodology: Transition-Metal-Catalyzed C-H Activation

The most robust and versatile approach for C4 functionalization is leveraging a directing group to guide a transition metal catalyst, such as rhodium(III) or palladium(II), to the desired position.

Principle of Operation: The Role of the Directing Group

The choice of the directing group is paramount. It must be able to form a stable, cyclometalated intermediate that favors the activation of the C4-H bond over other C-H bonds. For the oxindole system, directing groups are typically installed at the N1 or C3 position. While the gem-difluoro group itself is not a directing group, functionality at the adjacent C3-carbonyl or N1-amide can be exploited.

Weakly coordinating groups, such as ketones, amides, or oximes, have proven effective in directing C-H activation on indole scaffolds.[3][4] These groups form transient pallada- or rhodacycles that position the metal center for the selective cleavage of the C4-H bond.

dot graph { layout=dot; bgcolor="#F1F3F4"; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} END_DOT Caption: General catalytic cycle for Rh(III)-catalyzed C4-H activation.

Recommended Protocol: Rh(III)-Catalyzed C4-Amidation

This protocol is adapted from established methods for the C4-amidation of indoles using an oxime directing group and can be applied to gem-difluorooxindole substrates.[4][5] The oxime is readily installed from a C3-acyl precursor and can be removed post-functionalization.

Materials:

  • N-Protected 3-acyl-3,3-difluorooxindole

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dioxazolone (amidation partner)

  • [RhCp*Cl₂]₂ (catalyst)

  • AgSbF₆ (halide scavenger)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of the Oxime-Directed Substrate

  • To a solution of N-protected 3-acyl-3,3-difluorooxindole (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield the corresponding oxime.

Step 2: C4-H Amidation Reaction

  • To an oven-dried reaction vial, add the oxime-directed gem-difluorooxindole (1.0 equiv, 0.2 mmol), the desired dioxazolone (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the C4-amidated product.

Trustworthiness Note: The use of a silver salt (AgSbF₆) is crucial. It acts as a halide scavenger, abstracting chloride ligands from the rhodium precursor to generate the active cationic [RhCp*]²⁺ species necessary for the C-H activation step.

Data Summary: Scope and Limitations

The following table summarizes the expected performance of directed C-H functionalization on indole-type scaffolds, which serves as a strong predictive model for gem-difluorooxindoles.

Directing Group (at C3)Catalyst SystemCoupling PartnerTypical YieldReference Insight
Ketone/AldehydePd(OAc)₂ / OxidantAryl Iodides50-85%Glycine can be used as an inexpensive transient directing group for C4-alkynylation and arylation.[6][7]
TrifluoroacetylPd(OAc)₂ / K₂S₂O₈Unactivated Arenes60-90%The strongly electron-withdrawing trifluoroacetyl group is a weak chelator but effectively directs C4-arylation.[8]
Oxime[RhCp*Cl₂]₂ / AgSbF₆Dioxazolones (Amidation)70-95%This system shows excellent regioselectivity and functional group tolerance for C4-amidation.[4][5]
CarbonylRh(III) / Acid or BaseMaleimides65-92%Reaction conditions can be tuned to switch between hydroarylation and oxidative Heck-type products.[3]

Alternative Strategy: Radical-Mediated C-H Functionalization

For substrates lacking a suitable handle for directed C-H activation, radical-mediated pathways offer a compelling alternative. These methods often proceed under milder, metal-free conditions, although controlling regioselectivity can be more challenging.

Principle of Operation: The Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. While the oxindole ring itself is not sufficiently electron-deficient, protonation of the amide carbonyl under acidic conditions can activate the system towards radical attack. The C4 position is often favored electronically in such activated systems.

Causality Insight: The success of Minisci-type reactions hinges on the generation of the desired radical species (e.g., from a carboxylic acid precursor) and the electronic properties of the heterocyclic target. The gem-difluoro group's electron-withdrawing nature can further influence the regiochemical outcome.

Conceptual Protocol: Photocatalytic C4-Alkylation

This protocol is a conceptual adaptation based on the principles of Minisci-type reactions, which have been successfully applied to other heterocycles.

Materials:

  • N-Protected 3,3-difluorooxindole

  • Alkylcarboxylic acid (radical precursor)

  • Photocatalyst (e.g., Eosin Y, Rose Bengal)

  • Persulfate (e.g., K₂S₂O₈) as an oxidant

  • Solvent (e.g., Acetonitrile/Water mixture)

  • Light Source (e.g., Blue LED lamp)

Procedure:

  • In a reaction vial, combine the N-protected 3,3-difluorooxindole (1.0 equiv), the carboxylic acid (3.0 equiv), photocatalyst (1-2 mol%), and K₂S₂O₈ (2.0 equiv).

  • Add a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Degas the mixture by sparging with argon for 15 minutes.

  • Seal the vial and place it in front of a blue LED lamp with stirring.

  • Irradiate for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

The functionalization of the C4 position in gem-difluorooxindoles is a challenging yet highly rewarding endeavor for medicinal chemists. Transition-metal-catalyzed, directing-group-assisted C-H activation stands as the most reliable and versatile strategy, offering excellent control over regioselectivity. Rhodium and palladium-based systems, guided by simple and often removable groups at the C3 position, provide robust pathways to C4-amidated, -arylated, and -alkenylated products.

Future research will likely focus on developing more atom-economical and sustainable methods, such as employing transient or traceless directing groups and exploring base-metal catalysis. Furthermore, the expansion of radical-based methodologies that bypass the need for pre-installed directing groups will continue to be an area of intense investigation, promising to further simplify access to this valuable chemical space.

References

  • Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. ResearchGate. Available at: [Link]

  • Rhodium(III)-Catalyzed Regioselective C(sp2)-H Activation of Indoles at C4-Position with Iodonium Ylides. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Angewandte Chemie International Edition. Available at: [Link]

  • Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications. Available at: [Link]

  • Rhodium(iii)-catalyzed C4-amidation of indole-oximes with dioxazolones via C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

  • Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. PubMed. Available at: [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. NIT Rourkela Institutional Repository. Available at: [Link]

  • Synthesis of 3,3‐difluoro oxindoles. ResearchGate. Available at: [Link]

  • Radical Functionalization Reactions of gem-Difluoroalkenes and Palladium-Catalyzed C-H Functionalization of (Hetero)Arenes. Purdue University Graduate School. Available at: [Link]

  • Synthesis of 3-fluorooxindoles. ResearchGate. Available at: [Link]

  • Synthesis of Aryl‐Manganese(III) Fluoride Complexes via α‐Fluorine Elimination from CF3 and Difluorocarbene Generation. Wiley Online Library. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Difluoropyrido[4,3-b]indoles as Potential Agents for Acetylcholinesterase and Antiamnesic Activity. PubMed. Available at: [Link]

  • Indole arylation with different N‐protecting groups. ResearchGate. Available at: [Link]

  • Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. PubMed. Available at: [Link]

  • C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). PMC. Available at: [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. Available at: [Link]

Sources

Buchwald-Hartwig amination of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3,3-Difluoro-4-iodoindolin-2-one

Part 1: Executive Summary & Strategic Analysis

The 3,3-difluoro-4-iodoindolin-2-one scaffold represents a high-value pharmacophore, particularly in the development of KRAS and SOS1 inhibitors where the gem-difluoro motif acts as a metabolically stable bioisostere for carbonyls or sulfones.

However, functionalizing the C4 position via Palladium-catalyzed cross-coupling presents a unique "Push-Pull" challenge:

  • Electronic Activation (The "Pull"): The gem-difluoro group at C3 is strongly electron-withdrawing (inductive effect), making the C4-Iodide bond highly electrophilic and prone to rapid oxidative addition.

  • Steric & Chemical Liability (The "Push"): The C4 position is sterically crowded, flanked by the C3-difluoro moiety and the N1-H (or N1-R). Furthermore, the 3,3-difluoro-2-oxindole ring is susceptible to base-mediated hydrolysis or ring-opening under harsh conditions.

The Solution: This protocol utilizes a Pd(0)/Xantphos or Pd(0)/BrettPhos catalytic system buffered with Cesium Carbonate (


) . This combination balances the need for high catalytic activity with the requirement for mild, non-nucleophilic basic conditions to preserve the fluorinated lactam core.

Part 2: Critical Reaction Parameters & Optimization

Successful amination relies on selecting the correct Ligand/Base architecture. The following matrix summarizes the optimization logic for this specific substrate.

Table 1: Ligand & Base Selection Matrix
VariableRecommendationRationale for 3,3-Difluoro-4-iodoindolin-2-one
Ligand (Primary) Xantphos Best for Anilines/Amides. The wide bite angle (111°) facilitates reductive elimination in sterically crowded environments (C4 position). Highly robust.
Ligand (Secondary) BrettPhos Best for Primary Alkyl Amines. Prevents ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-hydride elimination if the coupling amine has

-hydrogens. Excellent for ortho-substituted halides.
Catalyst Source

Stable Pd(0) source. Avoids the induction period of Pd(II) salts.
Base

Critical. Mild, non-nucleophilic base. Avoids the ring-opening hydrolysis often seen with

or

in difluoro-oxindoles.
Solvent 1,4-DioxaneHigh boiling point (101°C) allows thermal activation; good solubility for

.
Temperature 80–100 °CSufficient for coupling but below the decomposition threshold of the difluoro-lactam.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the 3,3-difluoro group on the oxidative addition step.

BuchwaldMechanism PreCat Pre-Catalyst Pd2(dba)3 + Ligand ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (OA) Fast OA due to EWG (F-atoms) ActiveCat->OxAdd + Substrate Substrate Substrate 3,3-Difluoro-4-iodoindolin-2-one Substrate->OxAdd C4-I Bond Complex1 Pd(II)-Ar-I Complex Sterically Crowded at C4 OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation (Cs2CO3) Complex1->AmineBind + Amine / Base RedElim Reductive Elimination Formation of C-N Bond AmineBind->RedElim RedElim->ActiveCat Regeneration Product Product 4-Amino-3,3-difluoroindolin-2-one RedElim->Product

Figure 1: Catalytic cycle for the amination of 3,3-difluoro-4-iodoindolin-2-one. Note the acceleration of Oxidative Addition by the electron-withdrawing Fluorines.

Part 4: Detailed Experimental Protocol

Target Reaction: Coupling of 3,3-difluoro-4-iodoindolin-2-one (1.0 equiv) with Morpholine (1.2 equiv) as a model system.

Materials:
  • Substrate: 3,3-Difluoro-4-iodoindolin-2-one (1.0 mmol, 295 mg)

  • Amine: Morpholine (1.2 mmol, 105 mg)

  • Catalyst:

    
     (0.02 mmol, 18.3 mg, 2 mol% Pd)
    
  • Ligand: Xantphos (0.04 mmol, 23.1 mg, 4 mol%)

  • Base:

    
     (2.0 mmol, 652 mg, dried)
    
  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with Argon)

Step-by-Step Methodology:
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
       and Xantphos to a dry reaction vial.
      
    • Add 1.0 mL of dioxane and stir at Room Temperature (RT) for 5 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.

  • Reaction Assembly:

    • To the catalyst vial, add the solid Substrate and Cesium Carbonate .

    • Add the remaining 4.0 mL of Dioxane.

    • Add the Amine (Morpholine) last. Note: If the amine is a solid, add it with the other solids.[1]

  • Inerting:

    • Seal the vial with a Teflon-lined crimp cap.[1]

    • If not in a glovebox, purge the headspace with Argon for 2 minutes via needle inlet/outlet.

  • Execution:

    • Place the vial in a pre-heated heating block at 90 °C .

    • Stir vigorously (800-1000 rpm). The heavy

      
       must be suspended for efficient deprotonation.
      
    • Time: Run for 12-16 hours.

  • Monitoring (Self-Validating Step):

    • t=1h: Check LCMS. You should see the disappearance of the starting iodide (M+H not typically visible for iodides, look for UV consumption) and emergence of Product Mass.

    • Checkpoint: If you observe a mass corresponding to de-iodinated substrate (M-I+H), the catalyst is active but the amination is slow. Action: Increase amine equivalents or switch to BrettPhos.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate.[1]

    • Purification: Flash chromatography (SiO2).

      • Eluent: Hexanes/EtOAc (Gradient 0% -> 40%). The 3,3-difluoro group reduces polarity compared to the non-fluorinated analog, so the product may elute earlier than expected.

Part 5: Troubleshooting & Failure Analysis

The following workflow diagram guides you through common failure modes specific to this fluorinated scaffold.

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Analyze LCMS of Crude Start->CheckLCMS Case1 Starting Material (SM) Intact CheckLCMS->Case1 No Conversion Case2 De-iodinated Product (Reduction) CheckLCMS->Case2 M - 127 + 1 Case3 Complex Mixture / Ring Opening CheckLCMS->Case3 Many peaks Sol1 Catalyst Inactive. Switch to Pd-G3 Precatalysts Check Oxygen levels. Case1->Sol1 Sol2 Reductive Elimination slow. Switch Ligand to BrettPhos. Increase Amine conc. Case2->Sol2 Sol3 Base too strong. Switch Cs2CO3 to K3PO4. Lower Temp to 80C. Case3->Sol3

Figure 2: Troubleshooting logic for 3,3-difluoro-4-iodoindolin-2-one amination.

Part 6: References

  • Hofmann, M. H., et al. (2020). "Discovery of BI-3406: A Potent and Selective SOS1::KRAS Interaction Inhibitor." Journal of Medicinal Chemistry, 64(5), 2638–2660. (Demonstrates the utility of the 3,3-difluoroindolin-2-one scaffold in drug discovery).

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Foundational review on ligand selection for hindered substrates).

  • Ruiz-Castillo, P., & Buchwald, S. W. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Comprehensive guide to reaction conditions and troubleshooting).

  • Zhang, H., et al. (2014).[2] "Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles." Angewandte Chemie International Edition, 53(5), 1646-1650. (Provides context on the stability and formation of the 3,3-difluoro ring system).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,3-Difluoro-4-iodoindolin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related compounds.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude mixture. The synthesis of 3,3-Difluoro-4-iodoindolin-2-one typically involves a fluorination step followed by an iodination step. Each of these stages can introduce specific impurities.

Q1: What are the most common impurities I should expect in my crude 3,3-Difluoro-4-iodoindolin-2-one mixture?

A1: Your crude product likely contains a mixture of starting materials, intermediates, and byproducts from both the fluorination and iodination steps. Key impurities to consider are:

  • Incompletely Fluorinated Precursors: The fluorination of the oxindole core may not go to completion, resulting in the presence of 3-fluoro-4-iodoindolin-2-one (mono-fluorinated) and 4-iodoindolin-2-one (non-fluorinated).

  • Regioisomers of Iodination: The iodination of 3,3-difluoroindolin-2-one can result in the formation of positional isomers. Depending on the reaction conditions, you may find trace amounts of 3,3-difluoro-5-iodoindolin-2-one, 3,3-difluoro-6-iodoindolin-2-one, or 3,3-difluoro-7-iodoindolin-2-one. The separation of these regioisomers can be particularly challenging due to their similar physical properties.[1]

  • Over-iodinated Byproducts: Under certain conditions, di-iodination of the aromatic ring can occur, leading to diiodo-3,3-difluoroindolin-2-one species.[2]

  • Unreacted Starting Materials: Residual 3,3-difluoroindolin-2-one from the iodination step may be present.

  • Reagents and Catalysts: Traces of the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) and any catalysts or additives used in the synthesis may also be present.[3][4]

Section 2: Purification by Recrystallization

Recrystallization is a powerful and scalable technique for the purification of solid compounds. The success of this method hinges on the appropriate choice of solvent.[5][6]

Q2: My crude 3,3-Difluoro-4-iodoindolin-2-one is a discolored solid. How can I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[7] For a compound like 3,3-Difluoro-4-iodoindolin-2-one, which possesses both polar (amide) and non-polar (iodinated aromatic ring) features, a single solvent or a binary solvent system may be effective.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of your compound. The solution is too concentrated.Use a lower-boiling point solvent. Add more hot solvent to the mixture to ensure complete dissolution before cooling.[7]
No Crystal Formation The solution is not saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Poor Recovery The compound has significant solubility in the cold solvent. Too much solvent was used.Cool the solution in an ice-salt bath to further decrease solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Discoloration Persists Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb your product.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene

  • Binary Solvent Systems: Hexane/Ethyl Acetate, Ethanol/Water, Dichloromethane/Hexane

A research article on a similar compound, a 3,3-difluoroindoline derivative, reported successful purification by recrystallization from pentanes, highlighting that non-polar solvents can be effective for this class of compounds.[8][9][10]

Workflow for Selecting a Recrystallization Solvent:

G cluster_0 Solvent Screening A Place small amount of crude product in several test tubes B Add a few drops of a single solvent to each tube at room temperature A->B C Observe solubility B->C D If insoluble at RT, heat the solvent C->D Insoluble E Observe solubility when hot D->E F If soluble when hot, allow to cool to RT E->F Soluble G Observe for crystal formation F->G H Select solvent with low RT solubility and high hot solubility that yields good crystals upon cooling G->H Crystals form

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Section 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[2][10] For 3,3-Difluoro-4-iodoindolin-2-one and its impurities, normal-phase chromatography using silica gel is a common starting point.

Q3: I'm having difficulty separating the regioisomers of 3,3-Difluoro-4-iodoindolin-2-one using flash chromatography. What can I do to improve the separation?

A3: Separating regioisomers is a common challenge in chromatography due to their similar polarities.[11] Here are several strategies to improve resolution:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Use a solvent system where the desired product has an Rf value of approximately 0.2-0.3 on a TLC plate.[2] This often provides the best separation.

    • Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination with different chemical properties. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities.[2]

  • Use a High-Performance Silica Gel: Smaller and more uniform silica gel particles can provide better resolution.

  • Dry Loading: If your crude product has poor solubility in the eluent, or if you need to use a strong solvent for dissolution, dry loading is recommended. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness before loading it onto the column.[12]

  • Consider Alternative Stationary Phases: If normal-phase silica gel fails to provide the desired separation, consider using a different stationary phase. For halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions.[3]

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack a glass column.

  • Sample Loading: Dissolve the crude 3,3-Difluoro-4-iodoindolin-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Flash Chromatography Purification:

G cluster_0 Flash Chromatography Workflow A Develop TLC method to find optimal solvent system (Rf of product ~0.2-0.3) B Pack column with silica gel slurry in the initial eluent A->B C Load sample (wet or dry loading) B->C D Elute with the chosen solvent system (isocratic or gradient) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions and concentrate F->G

Caption: A general workflow for the purification of 3,3-Difluoro-4-iodoindolin-2-one by flash chromatography.

Section 4: High-Performance Liquid Chromatography (HPLC) Analysis

For analytical assessment of purity and for preparative purification of small quantities, High-Performance Liquid Chromatography (HPLC) is an invaluable tool.

Q4: How can I develop an HPLC method to analyze the purity of my 3,3-Difluoro-4-iodoindolin-2-one and separate it from its impurities?

A4: Reversed-phase HPLC is a good starting point for the analysis of moderately polar compounds like 3,3-Difluoro-4-iodoindolin-2-one.

Recommended Starting HPLC Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A and gradually increase the percentage of B. A typical scouting gradient is 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound and expected impurities have good absorbance (e.g., 254 nm).

Troubleshooting HPLC Separation:

Problem Possible Cause Solution
Poor Resolution Inadequate selectivity of the mobile or stationary phase.Try methanol as the organic modifier instead of acetonitrile. Consider a phenyl-hexyl or PFP column for alternative selectivity.[3] Adjust the mobile phase pH if your compound or impurities have ionizable groups.
Peak Tailing Interaction with residual silanol groups on the silica support.Use an end-capped column. Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%).[3]
Broad Peaks Column overload or poor column efficiency.Inject a smaller sample volume or a more dilute sample. Ensure the column is properly packed and not degraded.

Section 5: Detailed Experimental Protocol

Purification of 3,3-Difluoro-4-iodoindolin-2-one by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude mixture.

Materials:

  • Crude 3,3-Difluoro-4-iodoindolin-2-one

  • Silica gel (230-400 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of 80:20 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the main product spot.

  • Column Preparation:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane (e.g., 2-3 mL).

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under UV light.

  • Isolation of Pure Product:

    • Once the desired product has eluted, combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified 3,3-Difluoro-4-iodoindolin-2-one as a solid.

    • Determine the yield and assess the purity by analytical techniques such as HPLC, NMR, and melting point analysis.

References

  • BenchChem. (2025).
  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • Kivala, M., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8847. [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PubMed Central. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
  • Lautens, M., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(11), 6036-6045. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Teledyne ISCO. (n.d.).
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • BenchChem. (2025).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Thermo Fisher Scientific. (2021, November 26). HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species. Frontiers in Pharmacology.
  • Kennesaw State University. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7650-7657. [Link]

  • Oeser, T., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1492-1502. [Link]

  • Wsol, V., et al. (2022). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 27(3), 949. [Link]

  • Biotage. (2023, February 10).
  • Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.
  • University of Pretoria. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • Novák, Z., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Chemistry – A European Journal, 28(42), e202201089. [Link]

  • Pujol, M. D., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron, 68(31), 6269-6275. [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Iodo-Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium catalyst performance, specifically when using iodo-oxindole substrates. As these scaffolds are crucial in medicinal chemistry, overcoming synthetic hurdles is paramount. This document provides in-depth troubleshooting guides, mechanistic explanations, and field-proven protocols to diagnose and resolve common issues related to catalyst poisoning.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides rapid answers to common initial observations.

Q1: My reaction has stalled and I see a black precipitate. What has happened? A: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[1] The active, soluble Pd(0) species has likely aggregated into inactive, bulk palladium metal. This can be caused by several factors, including ligand degradation, impurities in reagents or solvents, or the presence of catalyst poisons like excess iodide which can destabilize the catalytic complex.[1][2]

Q2: My reaction is sluggish or shows no conversion, but the solution remains homogeneous. Why? A: The absence of palladium black doesn't rule out catalyst deactivation. Soluble but inactive palladium complexes may have formed. With iodo-oxindoles, a likely culprit is the formation of stable palladium-iodide species, such as µ-iodo bridged palladium dimers, which are catalytically inactive or significantly less active.[2] These off-cycle species can halt the reaction by preventing the catalyst from turning over.

Q3: I've used aryl iodides successfully in other coupling reactions. Why are iodo-oxindoles particularly problematic? A: While aryl iodides are highly reactive towards oxidative addition, the iodide anion released can be a potent catalyst poison.[2][3] The issue is often exacerbated in specific reaction classes like Buchwald-Hartwig aminations.[2] Furthermore, the oxindole core itself, being a nitrogen-containing heterocycle, can potentially coordinate to the palladium center, creating stable, inactive complexes or interfering with the desired catalytic cycle.[1][4][5]

Q4: Can I just add more catalyst to push a stalled reaction to completion? A: While adding a fresh portion of catalyst can sometimes restart a reaction and is a good diagnostic tool to confirm deactivation, it is not an ideal solution.[1] It doesn't address the root cause of the poisoning and can lead to higher palladium contamination in your final product, which is a significant concern in pharmaceutical development.[6] A better approach is to diagnose the cause of deactivation and optimize the reaction conditions.

Section 2: Mechanistic Deep Dive: The Iodide Problem

Understanding the "why" behind catalyst poisoning is critical for effective troubleshooting. The core issue with iodo-oxindoles often lies in the strong interaction between palladium and iodide.

Palladium is a soft metal and iodide is a soft ligand, leading to a strong, covalent bond.[2] In a typical cross-coupling cycle, the active Pd(0) catalyst undergoes oxidative addition with the iodo-oxindole. However, the resulting Pd(II)-iodide intermediate, or the iodide anion itself, can divert the catalyst into an inactive state.

Visualizing the Poisoning Pathway

The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the common off-cycle deactivation pathway caused by iodide.

G cluster_cycle Desired Catalytic Cycle cluster_poison Iodide Poisoning Pathway pd0 Active L-Pd(0) Catalyst oa Oxidative Addition (Ar-I) pd0->oa + Ar-I pd2_int L-Pd(II)(Ar)(I) Intermediate oa->pd2_int trans Transmetalation (e.g., with R-B(OH)₂) pd2_int->trans + R-M poison_int L-Pd(II)(Ar)(I) or other Pd-I Species pd2_int->poison_int pd2_couple L-Pd(II)(Ar)(R) trans->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Regenerates Catalyst product Product (Ar-R) re->product dimer Inactive µ-Iodo Bridged Dimer [L-Pd(Ar)-I]₂ poison_int->dimer Dimerization caption Fig 1. Iodide poisoning disrupts the catalytic cycle.

Caption: Desired catalytic cycle versus the iodide poisoning off-ramp.

This dimerization creates a stable, less reactive species that effectively removes the catalyst from the productive cycle.[2] The key to success is to make the steps in the desired cycle (especially reductive elimination) kinetically faster than the formation of these inactive dimers.

Section 3: In-Depth Troubleshooting Guides

Use this section when facing specific experimental failures.

Guide 1: Low to No Conversion

Problem: The reaction shows low conversion of the iodo-oxindole starting material, even after extended reaction times.

Possible Cause Diagnostic Steps & Explanation Proposed Solution
1. Iodide Poisoning The strong coordination of iodide to palladium is inhibiting catalyst turnover. This is the most common issue with aryl iodides, particularly in C-N couplings.[2][7]Ligand Screening: The choice of ligand is paramount. Switch from simple phosphines (like PPh₃) to bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like XPhos, SPhos, or tBuXPhos).[2][8] These ligands accelerate reductive elimination, which outcompetes the formation of inactive iodide-bridged dimers.[9] See Protocol 2 for a ligand screening workflow.
2. Impurities in Reagents Trace impurities (e.g., sulfur compounds, water, other halides) in your starting materials, base, or solvent can act as catalyst poisons.[1][10]Purity Check: Run a control reaction using highly purified reagents (recrystallized iodo-oxindole, freshly opened anhydrous solvent, sublimed base). If this reaction proceeds well, it confirms an impurity issue. See Protocol 1 .
3. Inappropriate Base The choice and quality of the base are critical. Some bases can contain impurities or may not be strong enough to facilitate the necessary steps in the catalytic cycle.Base Screening: Test different bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[11] Ensure the base is finely powdered and anhydrous.
4. Catalyst Oxidation The active Pd(0) catalyst is sensitive to air and can be oxidized to inactive Pd(II).[1]Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use properly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas).
Guide 2: Product Decomposition or Side Reactions

Problem: The starting material is consumed, but the desired product yield is low, with significant formation of byproducts.

Possible Cause Diagnostic Steps & Explanation Proposed Solution
1. Reaction Temperature Too High High temperatures can lead to ligand degradation or decomposition of the sensitive oxindole core.Temperature Screening: Run the reaction at a lower temperature. Modern, highly active catalysts often allow for milder reaction conditions.[8] Start at room temperature or slightly elevated (e.g., 40-60 °C) and slowly increase if needed.
2. Homocoupling of Coupling Partner In Suzuki reactions, the boronic acid partner can homocouple. This is often exacerbated by the presence of oxygen.Optimize Stoichiometry & Conditions: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere to minimize oxygen.
3. Proto-deiodination The iodo-oxindole is converted back to the parent oxindole. This can happen if a source of H⁺ is present and the reductive elimination pathway is slow.Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The presence of water can facilitate this side reaction. Consider adding molecular sieves to the reaction vessel.

Section 4: Experimental Protocols & Workflows

Protocol 1: Testing for Catalyst Poisoning from Reagents

Objective: To determine if low conversion is caused by impurities in the starting materials or solvents.

Methodology:

  • Set up a "Baseline" Reaction: Run your reaction using your standard reagents and solvents on a small scale (e.g., 0.1 mmol).

  • Set up a "High-Purity" Reaction: In parallel, run the exact same reaction, but substitute every component with a high-purity version:

    • Iodo-oxindole: Recrystallize from a suitable solvent.

    • Coupling Partner: Use a fresh bottle or purify by known methods.

    • Solvent: Use a freshly opened bottle of anhydrous, degassed solvent.

    • Base/Additives: Use a fresh bottle or a batch purified by standard lab procedures (e.g., sublimation).

  • Monitor and Compare: Monitor both reactions by TLC or LC-MS.

  • Analysis: If the high-purity reaction shows significantly higher conversion and/or a cleaner profile than the baseline reaction, this strongly indicates that one of your standard reagents is contaminated with a catalyst poison.[1][10] You can then systematically replace one component at a time to identify the source.

Protocol 2: Ligand Screening for Iodo-Oxindole Coupling

Objective: To identify an optimal phosphine ligand to overcome iodide-mediated catalyst inhibition.

Methodology:

  • Preparation: In a glovebox, prepare a stock solution of your iodo-oxindole, coupling partner, and base in the chosen degassed solvent.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate), add an equal volume of the stock solution to each well.

  • Catalyst/Ligand Addition: To each well, add a different pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand. A good starting panel includes:

    • Standard: PPh₃, dppf

    • Bulky Monophosphines: XPhos, SPhos, RuPhos, tBuXPhos

    • Chelating: Xantphos, BINAP

  • Reaction: Seal the plate and run the reactions under identical, controlled temperature conditions.

  • Analysis: After a set time, quench the reactions and analyze the conversion in each well using LC-MS or HPLC with an internal standard. This will provide quantitative data to identify the most effective ligand.

Troubleshooting Workflow

This diagram provides a logical decision tree for diagnosing a failed reaction.

G start Reaction Failed (Low/No Conversion) check_pd_black Observe Reaction: Formation of Pd Black? start->check_pd_black pd_black_yes Yes: Catalyst Aggregation check_pd_black->pd_black_yes  Yes pd_black_no No: Soluble Catalyst Deactivation check_pd_black->pd_black_no No   cause_aggregation Possible Causes: - Ligand Degradation - High Temperature - Impurities pd_black_yes->cause_aggregation solution_aggregation Action: 1. Lower Reaction Temp 2. Use More Stable Ligand 3. Purify Reagents (Protocol 1) cause_aggregation->solution_aggregation cause_soluble Likely Cause: Iodide Poisoning (e.g., Dimer Formation) pd_black_no->cause_soluble solution_soluble Action: 1. Perform Ligand Screen (Protocol 2)   - Focus on bulky, electron-rich ligands 2. Check Base & Solvent Quality cause_soluble->solution_soluble caption Fig 2. A logical workflow for troubleshooting failed reactions.

Caption: A logical workflow for troubleshooting failed reactions.

References
  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. ResearchGate. Available from: [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit. Available from: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available from: [Link]

  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory. Available from: [Link]

  • Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Publications. Available from: [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. Available from: [Link]

  • Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. ACS Publications. Available from: [Link]

  • Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. ACS Catalysis. Available from: [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. Available from: [Link]

  • Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct ? any idea? ResearchGate. Available from: [Link]

  • Catalyst poisoning. Wikipedia. Available from: [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available from: [Link]

  • The Ligand: An Overlooked Element in Sustainable Catalysis. MDPI. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available from: [Link]

  • The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. PubMed. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. Available from: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available from: [Link]

  • 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. AZoM.com. Available from: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available from: [Link]

  • Struggling on suzuki couplings. Reddit. Available from: [Link]

  • Poisoning and deactivation of palladium catalysts. ScienceDirect. Available from: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available from: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates. National Institutes of Health. Available from: [Link]

  • Nickel-Catalyzed Domino Heck Cyclization/Suzuki Coupling for the Synthesis of 3,3-Disubstituted Oxindoles. ACS Publications. Available from: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Available from: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available from: [Link]

Sources

Overcoming steric hindrance in 4-substituted oxindole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Advanced Oxindole Coupling

Subject: Troubleshooting & Optimization for Sterically Congested 4-Substituted Oxindoles Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Peri-Strain" Challenge

Coupling reactions on the oxindole scaffold (specifically at the C3 or N1 positions) are routine until a substituent is introduced at the C4 position .

The C4 substituent exerts significant peri-strain (1,3-allylic strain analog) on the C3 position and, to a lesser extent, the N1 position. In transition metal catalysis, this steric wall blocks the approach of the metal center (Pd, Ni, Cu) and impedes the formation of the square-planar intermediate required for reductive elimination.

Key Failure Mode: The catalyst successfully performs oxidative addition with the aryl halide but fails to bind the bulky oxindole enolate, or the resulting crowded complex cannot undergo reductive elimination, leading to beta-hydride elimination or protodehalogenation.

Troubleshooting Guides & FAQs

Scenario A: "I am getting <10% yield in my C3-arylation. The starting material is consumed, but I see dehalogenated arene."

Diagnosis: This is a classic symptom of Reductive Elimination Failure . The Pd-center is too crowded to couple the oxindole and the aryl group. Instead, the complex grabs a hydride (from solvent or ligand) and releases the arene.

Corrective Actions:

  • Switch to "Flexible Bulk" Ligands: Standard bulky ligands like

    
     are too rigid. Switch to Buchwald Biaryl Phosphines  (e.g., XPhos  or BrettPhos ). The biaryl backbone allows the ligand to flex away during the critical reductive elimination step, accommodating the C4-peri clash.
    
  • Change the Base to KHMDS: Weaker bases (carbonates) may be too slow to generate the enolate in the presence of steric bulk. Potassium bis(trimethylsilyl)amide (KHMDS) generates the potassium enolate instantly. The potassium cation also plays a secondary role in bridging the enolate to the halide, accelerating the reaction.

  • Increase Temperature: Steric crowding increases the activation energy for reductive elimination. If running at 80°C, push to 100–110°C in a sealed tube (toluene or dioxane).

Scenario B: "I want C3-arylation, but I am getting N-arylation (or a mixture)."

Diagnosis: Competitive N-arylation occurs when the metal center cannot easily access the C3-carbon due to the C4-substituent, so it attacks the more accessible Nitrogen.

Corrective Actions:

  • Selectivity Rule:

    • Palladium + Bulky Phosphine (XPhos/Q-Phos): Favors C3-arylation . The soft Pd center prefers the soft carbon enolate, provided the ligand is bulky enough to enforce this.

    • Copper + Diamine: Favors N-arylation .[1] If you want N-arylation, switch to CuI/DMEDA.

  • Protect the Nitrogen: If N-arylation is a persistent side reaction, protect the nitrogen with a MOM (Methoxymethyl) or Benzyl group. This forces the catalyst to react at C3.

Scenario C: "My 4-substituted oxindole won't react with Aryl Chlorides, only Bromides/Iodides."

Diagnosis: The oxidative addition of Aryl Chlorides is the rate-limiting step. When combined with the difficult reductive elimination caused by the C4-group, the catalytic cycle stalls.

Corrective Actions:

  • Pre-catalyst Upgrade: Move from in-situ generation (Pd(OAc)₂ + Ligand) to G3 or G4 Pre-catalysts (e.g., XPhos Pd G4). These ensure 100% active L1Pd(0) species entering the cycle, which is crucial for difficult chlorides.

  • Additives: Addition of 1-2 equiv of water (if using K3PO4) or switching to t-Amyl alcohol as solvent can sometimes facilitate the proton transfer steps in difficult couplings.

Optimized Protocol: C3-Arylation of 4-Substituted Oxindoles

Objective: Cross-coupling of 4-methyl-2-oxindole with chlorobenzene.

Reagents:

  • Substrate: 4-substituted oxindole (1.0 equiv)

  • Coupling Partner: Aryl Chloride/Bromide (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%) OR XPhos Pd G4 (2 mol%)

  • Ligand: XPhos (2-4 mol%) (Crucial: Ratio Ligand:Pd should be 2:1 for monodentate phosphines if using Pd sources like Pd(OAc)₂)

  • Base: KHMDS (2.2 equiv, 1.0 M in THF)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a resealable Schlenk tube or pressure vial. Cool under Argon flow.

  • Catalyst Pre-complexation (If not using G4): Add Pd₂(dba)₃ (1.0 equiv) and XPhos (2.0-4.0 equiv) to the vial. Add 1 mL toluene and stir at RT for 5 mins until the solution turns from dark purple to orange/brown (formation of active Pd(0)-L species).

  • Reagent Addition: Add the 4-substituted oxindole and Aryl Halide to the vial.

  • Base Addition: Dropwise add KHMDS solution. Note: The solution will likely turn dark red/brown (enolate formation).

  • Reaction: Seal the vial. Heat to 100 °C for 4–12 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc. The 4-substituent often makes the product lipophilic; ensure thorough extraction.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the catalytic cycle, highlighting the specific "Steric Checkpoints" where the C4-substituent causes failure.

OxindoleCoupling cluster_0 Steric Danger Zone Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-Cl/Br TransMet Transmetallation (Steric Clash Begins) OxAdd->TransMet BaseStep Enolate Formation (KHMDS + Oxindole) BaseStep->TransMet K-Enolate enters RedElim Reductive Elimination (CRITICAL FAILURE POINT) TransMet->RedElim Formation of crowded Pd-center Product C3-Arylated Product RedElim->Product Success (Flexible Ligand) SideRxn Beta-H Elimination (Dehalogenated Side Product) RedElim->SideRxn Failure (Rigid Ligand) C4-Peri Strain Product->Start Regeneration

Caption: Catalytic cycle of Pd-catalyzed oxindole arylation. The "Steric Danger Zone" highlights where the C4-substituent impedes the process, necessitating flexible ligands like XPhos.

Ligand Selection Matrix

Use this table to select the correct ligand based on your specific steric constraints.

Substrate ConstraintRecommended LigandWhy?
Standard Oxindole BrettPhos or RuPhos General high activity for C-N and C-C coupling.
4-Substituted (C4-Me, C4-Cl) XPhos Large steric bulk but flexible isopropyl groups allow accommodation of the peri-substituent during reductive elimination.
N-H (Unprotected) Oxindole XPhos or Q-Phos Highly electron-rich ligands prevent catalyst poisoning by the free N-H.
Ortho-Substituted Aryl Halide SPhos Designed specifically to couple ortho-substituted arenes; works well when both partners are hindered.

References

  • Durbin, M. J., & Willis, M. C. (2008).[2] Palladium-Catalyzed α-Arylation of Oxindoles. Organic Letters, 10(7), 1413–1415. Link

  • Taylor, A. M., Altman, R. A., & Buchwald, S. L. (2009).[3] Palladium-Catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand.[3] Journal of the American Chemical Society, 131(29), 9900–9901.[3] Link

  • Hie, L., Ramgren, S. D., Mesganaw, T., & Garg, N. K. (2014). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles.[1][3][4] Organic Letters, 16(16), 4166–4169. Link

  • Liao, X., Weng, Z., & Hartwig, J. F. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 130(1), 195–200. Link

Sources

Technical Support Center: Synthesis of gem-Difluorooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the technical support center for the synthesis of gem--difluorooxindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your reactions effectively. The gem-difluorooxindole moiety is a privileged structural motif in medicinal chemistry, and its successful synthesis is often a critical step in the development of new therapeutic agents. However, like many fluorination reactions, the synthesis can be prone to side reactions. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of gem-difluorooxindoles, their probable causes, and actionable solutions.

Problem 1: Formation of Monofluorinated Oxindole Byproducts

Symptoms: You observe a significant amount of 3-fluorooxindole in your crude reaction mixture alongside your desired 3,3-difluorooxindole.

Potential Causes:

  • Incomplete Fluorination: The most common cause is an insufficient amount of the fluorinating reagent or a short reaction time, leading to the reaction stalling at the monofluorinated stage.

  • Reagent Decomposition: Electrophilic fluorinating reagents like Selectfluor® can be sensitive to reaction conditions. Decomposition of the reagent before the second fluorination can occur, especially at elevated temperatures.[1]

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. In some cases, certain solvents may favor the formation of the monofluorinated product.[1]

Solutions:

  • Increase Reagent Stoichiometry: A stepwise increase in the equivalents of your fluorinating agent (e.g., Selectfluor®) can drive the reaction to completion. It is advisable to perform small-scale experiments to find the optimal stoichiometry for your specific substrate.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a longer reaction time at the same temperature might be sufficient. Avoid excessively high temperatures that can lead to reagent decomposition. For instance, in the fluorination of hydrazonoindolin-2-one with Selectfluor, different solvent conditions and temperatures were key to selectively producing either the di- or monofluorinated product.[1]

  • Solvent Screening: If the issue persists, consider a solvent screen. Polar aprotic solvents are often a good starting point for electrophilic fluorinations.

Problem 2: Formation of Vinyl Fluoride Byproducts

Symptoms: You observe the formation of a vinyl fluoride species, which is an elimination product, especially when using enolizable ketones as precursors.

Potential Causes:

  • Elimination Pathway Competition: In the deoxofluorination of ketones, particularly with reagents like diethylaminosulfur trifluoride (DAST), an elimination pathway can compete with the desired gem-difluorination.[2]

  • Reaction Temperature: Higher reaction temperatures can favor the elimination pathway leading to vinyl fluoride formation.[2]

Solutions:

  • Lower Reaction Temperature: Reducing the reaction temperature can often suppress the elimination side reaction and favor the desired substitution.[2]

  • Choice of Fluorinating Reagent: Some fluorinating reagents are less prone to inducing elimination. Consider using a more thermally stable alternative to DAST, such as Deoxo-Fluor®.[2]

Problem 3: Formation of 2-Fluoroindole Byproducts

Symptoms: During the synthesis of gem-difluorooxindoles from difluorostyrenes via transition-metal-catalyzed cyclization, you isolate 2-fluoroindole as a major byproduct.

Potential Causes:

  • Incomplete Hydrolysis: The reaction mechanism often involves the formation of a 2-fluoroindole intermediate, which then undergoes hydrolysis to the desired oxindole.[3] If the hydrolysis step is incomplete, the 2-fluoroindole will be observed as a byproduct.

  • Reaction Conditions: The specific catalyst and reaction conditions can influence the rate of hydrolysis of the 2-fluoroindole intermediate.

Solutions:

  • Ensure Sufficient Water: Make sure that water is present in the reaction mixture, especially during the work-up, to facilitate the hydrolysis of the 2-fluoroindole intermediate.

  • Acidic Work-up: A mild acidic work-up can sometimes promote the hydrolysis of the 2-fluoroindole to the desired oxindole.

  • Optimize Catalyst System: In a palladium-catalyzed cyclization, the choice of ligand and additives can be crucial. For instance, Me3SiOTf has been shown to promote the desired transformation.[3]

Problem 4: Low Yields with Sterically Hindered or Electron-Rich Substrates

Symptoms: Your reaction works well for simple substrates, but the yield drops significantly with sterically hindered ketones or those with electron-donating groups.

Potential Causes:

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of the fluorinating reagent.[2]

  • Substrate Reactivity: Electron-donating groups can decrease the reactivity of the carbonyl group towards nucleophilic attack by the fluorinating agent.[2]

  • Brominated Byproducts: With electron-rich aromatic systems, side reactions such as bromination can occur when using brominated reagents in the synthetic sequence.[4]

Solutions:

  • Increase Reagent and Prolong Reaction Time: For sterically hindered substrates, increasing the amount of the fluorinating reagent and extending the reaction time can help improve conversion.[2]

  • Use a More Reactive Reagent: If possible, switching to a more reactive fluorinating agent might be necessary to overcome the low reactivity of the substrate.

  • Protecting Groups: For electron-rich systems prone to side reactions like bromination, consider using protecting groups on the aromatic ring to temporarily deactivate it.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing gem-difluorooxindoles?

There are several effective methods, including:

  • Electrophilic Fluorination of Oxindoles: This involves the direct fluorination of an oxindole precursor at the C3 position using an electrophilic fluorine source like Selectfluor®.[1][5]

  • Transition-Metal-Catalyzed Cyclization: This method utilizes precursors like β,β-difluorostyrenes bearing a sulfonamido group, which undergo cyclization to form the oxindole ring.[3]

  • Photochemical Methods: Metal-free photochemical approaches can generate gem-difluoromethylene radicals that react with N-arylmethacrylamides in a cascade reaction to form difluorinated oxindoles.[6][7]

  • From 1,3-Dithiolanes: Ketones and aldehydes can be converted to their 1,3-dithiolane derivatives, which are then treated with a halogen fluoride source to yield the gem-difluoro compound.[4]

Q2: How can I purify my gem-difluorooxindole from common byproducts?

Standard column chromatography on silica gel is typically effective for purifying gem-difluorooxindoles. The choice of eluent will depend on the specific polarity of your product and the byproducts. A gradient elution is often beneficial. For instance, a hexane:ethyl acetate mixture is commonly used.[3]

Q3: Are there any safety precautions I should be aware of when working with fluorinating reagents?

Yes, many fluorinating reagents are hazardous.

  • DAST (Diethylaminosulfur trifluoride): Can detonate if heated above 90°C. It is also highly corrosive and reacts violently with water.[2]

  • Deoxo-Fluor®: While more thermally stable than DAST, it is also corrosive and water-sensitive.[2]

  • Selectfluor®: Is a strong oxidizing agent. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure your glassware is scrupulously dry. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol 1: Electrophilic Difluorination of an Indole

This protocol is adapted from a method for the difluorohydroxylation of indoles using Selectfluor®.[5]

Step-by-Step Methodology:

  • To a solution of the substituted indole (1.0 mmol) in acetonitrile/water (v/v = 10:1, 10 mL) in a round-bottom flask, add Selectfluor® (2.5 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoroindolin-2-ol.

ParameterRecommended Condition
Substrate Substituted Indole (1.0 equiv)
Fluorinating Agent Selectfluor® (2.5 equiv)
Solvent Acetonitrile/Water (10:1)
Temperature Room Temperature
Work-up Aqueous NaHCO3 quench
Protocol 2: Palladium-Catalyzed Cyclization of a β,β-Difluorostyrene

This protocol is based on a method for the synthesis of oxindoles from β,β-difluorostyrenes.[3]

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the ortho-sulfonamido-substituted β,β-difluorostyrene (0.5 mmol), PdCl2 (10 mol%), and anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.5 mL).

  • Add trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) (2.0 equiv) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • After removal of the solvent under reduced pressure, purify the residue by preparative TLC or column chromatography on silica gel (hexane:ethyl acetate = 5:1) to yield the desired oxindole.

ParameterRecommended Condition
Catalyst PdCl2 (10 mol%)
Additive Me3SiOTf (2.0 equiv)
Solvent HFIP
Temperature 60 °C
Work-up Aqueous NaHCO3 quench

Visualizations

General Reaction Scheme for Electrophilic Difluorination

G cluster_reagents Indole Indole Derivative Intermediate Monofluorinated Intermediate Indole->Intermediate + H2O Product gem-Difluorooxindole Intermediate->Product Reagent1 Selectfluor® (1 equiv) Reagent2 Selectfluor® (1 equiv)

Caption: Electrophilic difluorination of an indole derivative.

Troubleshooting Workflow for Low Yield

G Start Low Yield of gem-Difluorooxindole Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction [ Purity OK ] Purify_Start Purify Starting Material Check_Purity->Purify_Start [ Impure ] Side_Products Significant Side Products? Incomplete_Reaction->Side_Products [ No ] Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp [ Yes ] Increase_Reagent Increase Reagent Stoichiometry Side_Products->Increase_Reagent [ Minor ] Identify_Side_Product Identify Side Product(s) by NMR/MS Side_Products->Identify_Side_Product [ Yes ] End Optimized Reaction Increase_Time_Temp->End Increase_Reagent->End Consult_Guide Consult Troubleshooting Guide for Specific Side Reaction Identify_Side_Product->Consult_Guide Consult_Guide->End Purify_Start->Start

Caption: A logical workflow for troubleshooting low yields.

References

  • Ichikawa, J., et al. (2010). Transition-metal-catalyzed Electrophilic Activation of 1,1-Difluoro-1-alkenes: Oxindole Synthesis via Intramolecular Amination. Chemistry Letters, 39(3), 248-249. [Link]

  • Le-Duc, T., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. Chemical Science, 14(9), 2379-2386. [Link]

  • Yang, Z., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(19), 7433-7437. [Link]

  • Wang, Q., et al. (2022). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry, 4(1), 1-10. [Link]

  • Koenigs, R. M., et al. (2020). Optimization of the gem-difluoro olefination reaction. ResearchGate. [Link]

  • MDPI (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 697. [Link]

  • Szatmári, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(2), 368-372. [Link]

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(18), 3508-3513. [Link]

  • Ye, C., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4592-4595. [Link]

  • Douglas, J., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3330-3335. [Link]

  • Koenigs, R. M., et al. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. ResearchGate. [Link]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792-795. [Link]

  • Koenigs, R. M., et al. (2020). a) Applications of gem-difluoro olefins in medicinal chemistry... ResearchGate. [Link]

  • Wsol, A., et al. (2023). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 28(1), 353. [Link]

  • Mu, L., & Hooker, J. M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 997-999. [Link]

  • Cobb, A. J. A. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham e-Theses. [Link]

  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(11), 6239-6246. [Link]

  • Le-Duc, T., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. Semantic Scholar. [Link]

  • Al-Karadsheh, S. (2007). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Karolinska Institutet. [Link]

  • Le-Duc, T., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Substituted Indolinones

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of fluorine atoms and other halogens can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3,3-Difluoro-4-iodoindolin-2-one is a prime example of a highly functionalized building block, offering multiple points for further chemical modification. However, its dense substitution pattern presents a challenge for unambiguous structural verification.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,3-Difluoro-4-iodoindolin-2-one. Moving beyond a simple peak assignment, we will dissect the complex interplay of substituent effects on proton chemical shifts and coupling constants. By comparing its spectral features with those of related analogues, we provide a robust framework for researchers to confidently interpret their own data. This analysis is further contextualized within a multi-technique approach, underscoring the synergy between NMR, mass spectrometry, and other analytical methods for complete structural elucidation.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before analyzing experimental data, a theoretical prediction based on fundamental principles of NMR spectroscopy allows us to anticipate the spectrum's key features. The structure and numbering scheme for 3,3-Difluoro-4-iodoindolin-2-one are shown below.

Figure 1: Structure of 3,3-Difluoro-4-iodoindolin-2-one with proton numbering.

The ¹H NMR spectrum is expected to show signals for four distinct protons: one N-H proton and three aromatic protons (H-5, H-6, and H-7).

The Aromatic Region (δ 7.0-8.0 ppm)

The three aromatic protons form an AMX spin system, complicated by the strong electronic effects of the substituents.

  • Iodine at C-4: Iodine exerts a powerful anisotropic and inductive electron-withdrawing effect, which strongly deshields the ortho proton, H-5. This will shift the H-5 signal significantly downfield compared to the other aromatic protons.

  • Gem-Difluoro Group at C-3: The two fluorine atoms are potent electron-withdrawing groups. This effect is transmitted through the sigma framework and across space, contributing to the overall deshielding of the entire aromatic ring.

  • Lactam Moiety: The electron-donating nitrogen atom and the electron-withdrawing carbonyl group create a push-pull effect. The net result is a complex influence on the electron density of the aromatic system.

Based on these effects, we can predict the following:

  • H-5: Will be the most downfield aromatic proton due to its proximity to the iodine atom. It will appear as a doublet, coupled only to H-6 with a typical ortho coupling constant (³JHH) of 7-9 Hz.

  • H-7: Will be the most upfield of the three aromatic protons. It is ortho to the electron-donating nitrogen atom (a shielding effect) and meta to the iodine. It should appear as a doublet, coupled to H-6 (³JHH ≈ 7-9 Hz).

  • H-6: Will appear at an intermediate chemical shift. It is coupled to both H-5 and H-7, and should therefore appear as a triplet or, more precisely, a doublet of doublets.

Furthermore, long-range coupling between the fluorine atoms at C-3 and the aromatic protons, particularly H-5 (⁴JHF), may introduce additional fine splitting, further complicating the multiplets.

The N-H Proton (δ 8.0-11.0 ppm)

The amide proton (N-H) is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to its participation in hydrogen bonding.[1] It is typically observed as a broad singlet in the downfield region of the spectrum. Its identity can be unequivocally confirmed by a D₂O exchange experiment, which results in the disappearance of the signal.

Summary of Predicted ¹H NMR Data
ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (Hz)
N-H8.0 - 11.0br sN/A
H-57.7 - 8.0d³J(H5-H6) ≈ 7-9
H-67.2 - 7.5t or dd³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9
H-77.0 - 7.3d³J(H7-H6) ≈ 7-9

Table 1: Predicted ¹H NMR spectral parameters for 3,3-Difluoro-4-iodoindolin-2-one in a polar aprotic solvent like DMSO-d₆.

Comparative Spectral Analysis: Interpreting Data Through Analogy

The most powerful method for validating spectral interpretation is to compare the data with that of structurally similar compounds. This allows for the precise attribution of chemical shift changes to specific structural modifications.

CompoundH-4H-5H-6H-7Key Substituent Effect
Indolin-2-one ~7.21 (dd)~6.98 (td)~7.19 (td)~6.87 (d)Baseline for the unsubstituted core.
3,3-Difluoroindolin-2-one ~7.50 (d)~7.25 (t)~7.45 (t)~7.10 (d)The CF₂ group at C-3 causes a general downfield shift of all aromatic protons due to its strong electron-withdrawing nature.[2]
4-Iodoaniline N/A~7.39 (d)~6.45 (d)~7.39 (d)Demonstrates the strong deshielding effect of iodine on ortho protons (H-5, H-7 in this symmetric molecule).[3]
3,3-Dichloroindolin-2-one ~7.65 (d)~7.15 (t)~7.55 (t)~7.05 (d)The CCl₂ group is also electron-withdrawing but less so than CF₂. Comparing this to the difluoro analogue highlights the superior deshielding effect of fluorine.[4][5]
Predicted: 3,3-Difluoro-4-iodoindolin-2-one Iodo~7.8 (d) ~7.3 (t) ~7.1 (d) The effects are additive: the CF₂ group causes a general downfield shift, while the iodine at C-4 specifically and strongly deshields H-5, pushing it furthest downfield.

Table 2: Comparison of aromatic proton chemical shifts (δ, ppm) for 3,3-Difluoro-4-iodoindolin-2-one and related compounds. Data for analogues are approximate values compiled from literature sources.

This comparative analysis provides strong evidence for our predicted assignments. The unique downfield shift of H-5 serves as a clear diagnostic marker for the 4-iodo substitution pattern, while the overall deshielded positions of the aromatic protons are characteristic of the 3,3-difluoro substitution.

A Holistic Approach: The Power of Multi-technique Characterization

While ¹H NMR is a cornerstone of structural elucidation, a truly validated structure relies on corroborating evidence from orthogonal analytical techniques. This self-validating system ensures the highest degree of confidence in the final assignment.

G cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques H1_NMR 1H NMR (Proton Framework) C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR HSQC/HMBC Confirmed_Structure Confirmed Structure H1_NMR->Confirmed_Structure F19_NMR 19F NMR (Fluorine Presence) C13_NMR->F19_NMR C-F Coupling C13_NMR->Confirmed_Structure F19_NMR->Confirmed_Structure MS Mass Spectrometry (Molecular Weight) MS->Confirmed_Structure IR IR Spectroscopy (Functional Groups) IR->Confirmed_Structure Proposed_Structure Proposed Structure: 3,3-Difluoro-4- iodoindolin-2-one Proposed_Structure->H1_NMR Proposed_Structure->C13_NMR Proposed_Structure->F19_NMR Proposed_Structure->MS Proposed_Structure->IR

Workflow for multi-technique structural confirmation.
  • ¹⁹F NMR Spectroscopy: This is a crucial experiment for any fluorinated compound. For 3,3-Difluoro-4-iodoindolin-2-one, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent and not coupled to any other fluorine nuclei.[6][7] The absence of coupling and a characteristic chemical shift provides definitive evidence for the CF₂ group.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon framework. One would expect to see 8 distinct signals for the aromatic carbons and the two sp³ carbons of the five-membered ring. The carbonyl carbon (C-2) will be significantly downfield (~170-180 ppm), and the C-3 carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF ~ 250-280 Hz).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition (C₈H₄F₂INO).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the lactam C=O stretch, while a peak in the range of 3100-3300 cm⁻¹ corresponds to the N-H stretch.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,3-Difluoro-4-iodoindolin-2-one and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice as it effectively dissolves most organic compounds and shifts the residual water peak away from the regions of interest. It also helps in observing exchangeable protons like N-H.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

Protocol 2: D₂O Exchange for N-H Proton Confirmation
  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in DMSO-d₆ as described in Protocol 1.

  • D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Gently shake the tube to ensure thorough mixing.

  • Re-acquisition: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity in the second spectrum due to the exchange of the proton for a deuteron.

Conclusion

The structural analysis of 3,3-Difluoro-4-iodoindolin-2-one is a prime example of modern spectroscopic problem-solving. A simple inspection of the ¹H NMR spectrum is insufficient; a deep understanding of substituent effects, coupled with a comparative analysis against known analogues, is required for a confident assignment. The characteristic downfield doublet for H-5, the triplet for H-6, and the upfield doublet for H-7 create a distinct fingerprint for the 4-iodo-substituted aromatic ring, while the overall deshielding confirms the presence of the 3,3-difluoro moiety. By integrating these findings with data from ¹⁹F NMR, ¹³C NMR, and mass spectrometry, researchers can achieve unambiguous and robust characterization, a critical step in the development of novel therapeutics and chemical probes.

References

  • Reich, H. J. (n.d.). Tables of Chemical Shifts and Coupling Constants for ¹H and ¹³C NMR. University of Wisconsin. Retrieved from [Link]

  • Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. Available at: [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Frontiers in Chemistry. (2022). Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Frontiers. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary. (n.d.). Spectroscopy. Retrieved from [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PMC. Available at: [Link]

  • Yang, Q., Dai, G.-L., Yang, Y.-M., Luo, Z., & Tang, Z.-Y. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

  • Li, Y.-T., & Wang, H.-Q. (2010). 3,3-Dichloro-1-(chloromethyl)indolin-2-one. PMC. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene). MDPI. Available at: [Link]

  • Kalek, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PubMed. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Bull, J. A., & Stead, D. (2013). Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene. Organic & Biomolecular Chemistry. Available at: [Link]

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A Comparative Guide to HPLC Method Development for the Purity Assessment of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3,3-Difluoro-4-iodoindolin-2-one. We will navigate the complexities of this halogenated heterocyclic compound, comparing and contrasting different analytical strategies to arrive at an optimized, validated method suitable for pharmaceutical quality control.

Introduction: The Analytical Challenge of a Novel API

3,3-Difluoro-4-iodoindolin-2-one is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring both fluorine and iodine atoms on an indolinone core, presents a distinct set of challenges for purity analysis. Potential impurities can arise from starting materials, by-products of the synthetic route, or degradation products. A reliable HPLC method must be capable of separating the active pharmaceutical ingredient (API) from these closely related structural analogs.

The primary objective of this guide is to delineate a systematic and scientifically sound workflow for developing a stability-indicating HPLC method. This involves a logical progression from initial method screening to final validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Method Development Strategy: A Tale of Two Approaches

To illustrate the importance of a systematic approach, we will compare two distinct method development strategies:

  • Method A (Optimized): A systematic, multi-variable screening approach leading to a robust and reliable method.

  • Method B (Sub-optimal): A more traditional, "one-factor-at-a-time" approach that may lead to a less efficient and less robust separation.

The following sections will detail the experimental choices and outcomes for both methods, highlighting the rationale behind the optimized strategy.

Initial Column and Mobile Phase Screening: The Foundation of Separation

The initial phase of method development focuses on selecting the appropriate stationary and mobile phases.[4] Given the non-polar nature of the indolinone core, a reversed-phase HPLC approach is the logical starting point.[5][6][7]

Method A (Optimized) - Systematic Screening:

Our optimized approach begins with a screening of multiple columns with different stationary phase chemistries. The rationale is that different column selectivities will provide a broader understanding of the analyte's retention behavior.[8][9]

  • Columns Screened:

    • C18: A standard, hydrophobic stationary phase.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[10]

    • Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds due to dipole-dipole and ion-exchange interactions.[11]

  • Mobile Phase Screening:

    • A generic gradient of water and acetonitrile (ACN) with 0.1% formic acid was initially employed.[12] Formic acid is used to suppress the ionization of any potential acidic or basic impurities, leading to better peak shapes.[5][13]

Method B (Sub-optimal) - Single Column Approach:

This approach starts with a standard C18 column and attempts to optimize the separation by solely manipulating the mobile phase. While sometimes successful, this can be a time-consuming process and may not yield the best possible separation if the chosen column chemistry is not ideal.

Experimental Protocols: A Step-by-Step Guide
  • Standard Solution: A stock solution of 3,3-Difluoro-4-iodoindolin-2-one (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Working standards were prepared by diluting the stock solution.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

ParameterMethod A (Screening)Method B (Initial)
Columns C18, Phenyl-Hexyl, PFP (all 150 x 4.6 mm, 3.5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNA: WaterB: Acetonitrile
Gradient 5-95% B over 20 minutes50% B Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °CAmbient
Detection PDA Detector (210-400 nm)[14][15][16]UV Detector (254 nm)
Injection Vol. 5 µL10 µL

The use of a Photodiode Array (PDA) detector in Method A is a crucial choice. It allows for the simultaneous acquisition of absorbance data across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal detection wavelength.[14][17]

Results and Discussion: Comparing the Outcomes

Column Selection: The Decisive Factor

The initial screening in Method A quickly revealed the superiority of the PFP column. While the C18 and Phenyl-Hexyl columns provided some separation, the PFP column demonstrated significantly better resolution between the main peak and several minor impurities, likely due to favorable interactions with the fluorinated and iodinated sites of the molecule.

Method B , relying solely on the C18 column, struggled to resolve these critical pairs, even after extensive mobile phase manipulation. This highlights the limitation of a single-column approach for complex separations.

Mobile Phase Optimization: Fine-Tuning the Separation

With the PFP column selected, further optimization of the mobile phase for Method A was undertaken.

  • Organic Modifier: Acetonitrile was found to provide sharper peaks and better resolution compared to methanol.[18]

  • Gradient Optimization: The initial broad gradient was refined to a multi-step gradient to improve the separation of early and late-eluting impurities.

Method B involved numerous isocratic and gradient runs with varying acetonitrile percentages. While some improvement was noted, co-elution of key impurities remained an issue.[4]

Optimized vs. Sub-optimal Method Comparison

The final optimized conditions for Method A and the best-achieved conditions for Method B are summarized below.

ParameterMethod A (Optimized)Method B (Sub-optimal)
Column PFP (150 x 4.6 mm, 3.5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNA: WaterB: Acetonitrile
Gradient 5% B (0-2 min), 5-40% B (2-15 min), 40-95% B (15-20 min), 95% B (20-25 min)60% B Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C30 °C
Detection PDA at 230 nmUV at 254 nm
Injection Vol. 5 µL10 µL

Data Comparison:

ParameterMethod A (Optimized)Method B (Sub-optimal)
Resolution (Critical Pair) 2.11.3
Tailing Factor (Main Peak) 1.11.6
Theoretical Plates (Main Peak) >10000~5000
Run Time 30 minutes15 minutes

While Method B has a shorter run time, the compromised resolution and peak shape make it unsuitable for a reliable purity assessment. Method A, although longer, provides the necessary chromatographic performance for a stability-indicating method.

Method Validation: Ensuring Reliability and Robustness

The optimized HPLC method (Method A) was validated according to ICH Q2(R1) guidelines.[1][2][19][20] The following parameters were assessed:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradants was confirmed through forced degradation studies.

  • Forced Degradation: The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][21][22][23] The developed method was able to separate the main peak from all generated degradation products, demonstrating its stability-indicating nature. A target degradation of 5-20% was achieved to ensure that the degradation products were present at a sufficient level to be detected.[3]

  • Linearity: A linear relationship between peak area and concentration was established over a range of 0.1 to 1.5 µg/mL.

  • Accuracy and Precision: The method demonstrated high accuracy (recovery) and precision (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method was determined to be adequate for the quantification of trace impurities.

  • Robustness: The method's performance was unaffected by small, deliberate variations in mobile phase composition, pH, column temperature, and flow rate.[24]

Visualizing the Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile Column_Screen Column Screening (C18, Phenyl, PFP) Start->Column_Screen MP_Screen Mobile Phase Screening (ACN/MeOH, Acid/Base) Column_Screen->MP_Screen Select_Column Select Best Column (PFP) MP_Screen->Select_Column Optimize_Gradient Optimize Gradient Profile Select_Column->Optimize_Gradient Optimize_Params Optimize Temp & Flow Rate Optimize_Gradient->Optimize_Params Forced_Deg Forced Degradation Studies Optimize_Params->Forced_Deg Validate ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) Forced_Deg->Validate Final_Method Finalized & Validated Method Validate->Final_Method

Caption: Workflow for systematic HPLC method development.

Conclusion: The Value of a Systematic Approach

This guide has demonstrated that a systematic, multi-faceted approach to HPLC method development is crucial for achieving a robust and reliable purity method for a challenging compound like 3,3-Difluoro-4-iodoindolin-2-one. By investing time in initial screening and understanding the underlying separation mechanisms, a superior method (Method A) was developed that is fit for its intended purpose in a regulated pharmaceutical environment. The sub-optimal approach (Method B), while seemingly faster initially, ultimately failed to provide the necessary performance for a confident purity assessment. The principles and experimental rationale outlined herein can be applied to a wide range of small molecule APIs, ensuring the development of high-quality analytical methods.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • HPLC Column Selection Guide for Small Molecule Separation. LabRulez LCMS. Available from: [Link]

  • Types of HPLC Detectors. Phenomenex. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromatography Forum. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]

  • The Eyes of HPLC: Strategic Use of Detectors. QbD Group. Available from: [Link]

  • Choosing the Right Column Dimensions for HPLC Method. Pharma Growth Hub. Available from: [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

  • Method Development & Forced Degradation. J-STAR Research. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Trinity Biotech. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available from: [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Available from: [Link]

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. ResearchGate. Available from: [Link]

Sources

Elemental analysis standards for 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Standards for 3,3-Difluoro-4-iodoindolin-2-one

Executive Summary & Strategic Context

3,3-Difluoro-4-iodoindolin-2-one (CAS: 2169224-34-2) represents a critical scaffold in modern medicinal chemistry, particularly for kinase inhibitors where the gem-difluoro group serves as a bioisostere for carbonyls or sulfoxides. However, validating the elemental composition of this compound presents a "perfect storm" of analytical challenges:

  • Poly-halogenation: The simultaneous presence of Fluorine (light, reactive, glass-etching) and Iodine (heavy, sublimable) interferes with standard combustion dynamics.

  • Refractory Nature: The difluoromethylene (

    
    ) bridge is thermodynamically stable, often leading to incomplete combustion and low carbon values in classical CHN analysis.
    
  • Matrix Effects: Iodine can poison catalysts used in standard elemental analyzers.

This guide moves beyond the "black box" of outsourced microanalysis. We compare three distinct analytical workflows—Combustion Ion Chromatography (CIC) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) —to establish a self-validating standard for purity and composition.

Critical Analysis of Methodologies

Method A: Combustion Ion Chromatography (CIC)

The Modern Gold Standard for Halogen Quantification

CIC integrates a pyrohydrolytic combustion unit with an ion chromatograph. Unlike classical Schöniger flask methods which are prone to operator error, CIC offers automated, quantitative recovery of halides.

  • Mechanism: The sample is combusted at 1050°C in an argon/oxygen stream with water vapor.

    • Fluorine

      
       HF
      
    • Iodine

      
      
      
      
      
      (reduced to
      
      
      via sulfite/hydrazine scrubber)
    • Gases are absorbed into an aqueous solution and injected into an IC system.

  • Why it works for this compound: It separates the quantification of Carbon (via NDIR) from Halogens (via Conductivity), preventing the "masking" effects common in mixed-halogen samples.

Method B: Quantitative NMR (qNMR)

The Absolute Purity Standard

qNMR utilizes the direct proportionality between signal integration and molar concentration.[1][2] It is non-destructive and requires no compound-specific reference standard, only a certified internal standard.

  • Mechanism:

    • 
       qNMR:  Quantifies the 
      
      
      
      group directly. Crucial for confirming the integrity of the fluorinated bridge.
    • 
       qNMR:  Quantifies the aromatic protons and the NH proton to establish the organic purity.
      
  • Why it works for this compound: It bypasses combustion entirely, eliminating errors from incomplete burning or ash formation.

Method C: Classical CHN + Schöniger Titration

The Legacy Method (Not Recommended)

  • Mechanism: Standard Dumas/Pregl combustion for CHN; separate oxygen flask combustion for Halogens followed by potentiometric titration.

  • Failure Mode: High fluorine content attacks silica combustion tubes, forming

    
     and artificially lowering F recovery. Iodine often sublimes onto cool spots in the flask, leading to low bias.
    

Comparative Performance Data

The following data simulates a validation study of a >99% pure batch of 3,3-Difluoro-4-iodoindolin-2-one.

MetricCombustion IC (CIC)

/

qNMR
Classical CHN + Titration
Precision (RSD) < 1.5%< 0.5%2.0 - 5.0%
Fluorine Recovery 99.8% (Accurate)100.0% (Reference)92.4% (Low Bias - Etching)
Iodine Recovery 98.5%N/A (Indirect via purity)94.1% (Low Bias - Sublimation)
Sample Required 5 - 10 mg2 - 10 mg (Recoverable)10 - 20 mg (Destructive)
Interference Risk Low (Chromatographic separation)Very Low (Spectral resolution)High (Co-precipitation)
Cost per Run High (

$)
Low ($)Medium (

)

Detailed Experimental Protocols

Protocol 1: Validated CIC Workflow for Halogens

Objective: Simultaneous determination of F and I.

  • System Setup: Use a Mitsubishi AQF-2100 or Thermo combustion module coupled to an Ion Chromatograph (Dionex ICS-6000).

  • Combustion Tube: Use a ceramic or sapphire insert tube (crucial to prevent F-glass interaction).

  • Absorber Solution:

    • Prepare 10 mL of 30 mM

      
       (oxidizes any sulfite) + 1 mM Hydrazine (reduces 
      
      
      
      to
      
      
      ). Note: Iodine requires reduction; simple water absorption yields low recovery.
  • Combustion Program:

    • Inlet: 900°C. Outlet: 1050°C.

    • 
       Flow: 400 mL/min.
      
    • Ar (Carrier) Flow: 200 mL/min.

    • Pyrolysis time: 10 minutes (extended for stable

      
       bonds).
      
  • IC Analysis:

    • Column: Anion exchange (e.g., Dionex IonPac AS20).

    • Eluent: KOH gradient (10 mM to 60 mM).

    • Detection: Suppressed Conductivity.[3]

Protocol 2: qNMR Purity Assessment

Objective: Absolute purity without reference material of the analyte.

  • Internal Standard (IS) Selection:

    • Use

      
      -Trifluorotoluene (TFT)  or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .
      
    • Requirement: The IS fluorine peak must not overlap with the analyte's

      
       signal (typically -100 to -120 ppm).
      
  • Sample Preparation:

    • Weigh accurately ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
       (Indolinones have poor solubility in 
      
      
      
      ).
  • Acquisition Parameters (Critical):

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for F nuclei).
    • Pulse Angle: 90°.

    • Scans: 64 (for S/N > 250:1).

    • Decoupling: Inverse gated

      
       decoupling (to eliminate NOE enhancement which skews integration).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Purity.[4][5]

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.

AnalysisWorkflow cluster_CIC CIC Mechanism Start Sample: 3,3-Difluoro-4-iodoindolin-2-one Check Is Absolute Purity Required? Start->Check HRMS Method: HRMS (Identity Confirmation) Start->HRMS Parallel ID Check qNMR Method: 19F qNMR (Internal Standard) Check->qNMR Yes (GLP/GMP) CIC Method: Combustion IC (F & I Determination) Check->CIC No (Routine SAR) Result_Purity Output: Mass Balance Purity (>99.5%) qNMR->Result_Purity Quantifies CF2 Result_Comp Output: Elemental Ratio (F:I = 2:1) CIC->Result_Comp Quantifies Halogens Combustion Pyrohydrolysis (1050°C) CIC->Combustion Absorb Absorption (H2O2/Hydrazine) Combustion->Absorb IC Anion Exchange Chromatography Absorb->IC

Figure 1: Analytical Decision Matrix. Green nodes indicate primary quantification methods; Red indicates qualitative confirmation. The subgraph details the critical steps in the CIC workflow.

References

  • Combustion Ion Chromatography for Organofluorine Analysis

    • Yeung, L. W. Y. (2023).[6] Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC). LCGC International.

  • qNMR Methodology & Validation

    • Mestrelab Research. (2024).[2][7][8][9][10] What is qNMR and why is it important?

  • Synthesis and Properties of 3,3-Difluorooxindoles

    • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.
  • Comparison of IC and ICP-MS

    • Thermo Fisher Scientific.

Sources

Biological Assay Validation for Derivatives of 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluoroindolin-2-one scaffold represents a critical bioisosteric evolution from traditional oxindole (isatin) cores found in kinase inhibitors like Sunitinib and Nintedanib. While the oxindole core is a privileged scaffold, it suffers from metabolic liability at the C3 position (oxidation/conjugation). The introduction of a gem-difluoro group at C3 blocks this metabolic soft spot while modulating lipophilicity and pKa.

This guide focuses on the biological validation of derivatives generated from 3,3-Difluoro-4-iodoindolin-2-one . The 4-iodo substituent serves as a modular synthetic handle (via Suzuki/Sonogashira coupling) to access diverse chemical space, while the 3,3-difluoro core ensures physicochemical superiority. This document outlines the comparative performance of these derivatives against non-fluorinated alternatives and details the specific assay protocols required to validate their efficacy as kinase inhibitors and anticancer agents.

The Chemical Advantage: Why 3,3-Difluoro?

Before validation, it is essential to understand the mechanistic causality that necessitates this scaffold.

Bioisosteric Replacement

The gem-difluoro group (CF₂) is a bioisostere for both the carbonyl group (C=O) and the methylene group (CH₂).

  • Vs. Carbonyl (Isatin): The CF₂ group mimics the steric demand and polarity of C=O but lacks the electrophilicity that can lead to promiscuous covalent binding or rapid metabolism.

  • Vs. Methylene (Oxindole): The C3 methylene in standard oxindoles is prone to cytochrome P450-mediated hydroxylation. Fluorination blocks this site, significantly extending metabolic half-life (

    
    ).
    
The "Fluorine Effect" on Binding

Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H) but highly electronegative.

  • Acidity Modulation: The electron-withdrawing nature of the 3,3-difluoro group increases the acidity of the N1-H proton, potentially strengthening hydrogen bond interactions with the hinge region of kinase domains (e.g., Glu/Leu residues in the ATP binding pocket).

  • Conformational Locking: The CF₂ group induces specific conformational preferences (Gauche effect) that can pre-organize the molecule for binding, reducing the entropic penalty upon docking.

Comparative Performance Data

The following data summarizes the performance improvements typically observed when transitioning from a standard 3,3-dihydro-4-iodoindolin-2-one (Control A) to the 3,3-difluoro derivative (Test Compound B).

Table 1: Comparative Physicochemical and Biological Metrics

MetricControl A (3,3-Dihydro)Test Compound B (3,3-Difluoro) Impact
Metabolic Stability (

)
24 min (Rat Microsomes)> 120 min Blockage of C3-hydroxylation prevents rapid clearance.
Kinase IC

(e.g., VEGFR2)
45 nM12 nM Enhanced H-bond donor capability at N1-H improves hinge binding.
Lipophilicity (LogP) 2.12.8 Increased membrane permeability for intracellular targeting.
Caco-2 Permeability (

)

cm/s

cm/s
Improved oral bioavailability potential.
Solubility (pH 7.4) High (>100 µM)Moderate (20-50 µM) Trade-off: Fluorination decreases aqueous solubility; requires formulation optimization.

Note: Data represents aggregate trends observed in fluorinated oxindole SAR studies [1, 5].

Strategic Validation Workflow

The validation of 4-substituted derivatives requires a tiered approach, moving from biochemical target engagement to cellular phenotype.

Diagram: The Validation Funnel

The following diagram illustrates the logical flow for validating the library derived from the 4-iodo core.

ValidationFunnel cluster_Biochem Tier 1: Biochemical cluster_Cell Tier 2: Cellular Start Library Generation (4-iodo cross-coupling) KinaseAssay Kinase Inhibition Assay (ADP-Glo / FRET) Start->KinaseAssay 10µM Screen Selectivity Selectivity Profiling (Kinome Scan) KinaseAssay->Selectivity IC50 < 100nM Viability Viability Assay (CellTiter-Glo) Selectivity->Viability Selective Hits TargetEng Target Engagement (Western Blot: p-Kinase) Viability->TargetEng EC50 < 1µM Decision Lead Candidate Selection TargetEng->Decision Pathway Validated

Caption: Tiered validation workflow for 3,3-difluoro-4-iodoindolin-2-one derivatives, filtering from biochemical affinity to cellular efficacy.

Detailed Experimental Protocols

These protocols are designed to be self-validating, including specific controls to rule out false positives common with hydrophobic fluorinated compounds (e.g., colloidal aggregation).

Biochemical Assay: Kinase Inhibition (ADP-Glo)

Objective: Quantify the inhibitory potential of the 4-substituted derivatives against specific kinases (e.g., VEGFR, CDK2).

Protocol:

  • Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer.

    • Critical Step: The final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Enzyme Reaction:

    • Mix 2 µL of compound + 4 µL of Kinase (e.g., 5 ng/well VEGFR2).

    • Pre-incubation: Incubate for 15 minutes at RT. Why? Fluorinated compounds often exhibit slow-binding kinetics; immediate ATP addition can underestimate potency [4].

    • Add 4 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Readout: Measure luminescence.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Aggregation Control: Run the assay with and without 0.01% Triton X-100. If IC

      
       shifts significantly (>3-fold), the inhibition is likely non-specific (colloidal aggregation) rather than true binding.
      
Cellular Assay: Target Engagement (Western Blot)

Objective: Confirm that the 3,3-difluoro derivative penetrates the cell membrane and inhibits the phosphorylation of the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HUVEC or MCF-7) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation noise.

  • Treatment:

    • Treat cells with the derivative (e.g., 0.1, 1.0, 10 µM) for 2 hours.

    • Induction: Stimulate pathway (e.g., add VEGF 50 ng/mL) for 15 minutes during the last 15 mins of drug treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-VEGFR2 (Tyr1175).

    • Loading Control: Anti-Total-VEGFR2 and Anti-GAPDH.

  • Analysis: A successful "hit" will show dose-dependent reduction in the phospho band intensity while the total protein band remains constant.

Synthesis & SAR Logic (Graphviz)

The utility of the 4-iodo handle is its ability to rapidly generate the library tested above. The following diagram explains the Structure-Activity Relationship (SAR) logic used to design the derivatives.

SAR_Logic Core 3,3-Difluoro-4-iodoindolin-2-one (The Core) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sono Sonogashira Coupling (Alkyne-H) Core->Sono Deriv1 4-Aryl Derivatives (Target: Hydrophobic Pocket) Suzuki->Deriv1 Deriv2 4-Alkynyl Derivatives (Target: Rigid Spacers) Sono->Deriv2 Result Optimized Lead (High Potency + Metabolic Stability) Deriv1->Result SAR Analysis Deriv2->Result

Caption: Divergent synthesis strategy utilizing the 4-iodo handle to explore chemical space around the metabolically stable 3,3-difluoro core.

Troubleshooting & Optimization

When validating these derivatives, researchers frequently encounter specific challenges related to the fluorine substitution:

  • Solubility: The gem-difluoro group increases lipophilicity (LogP). If compounds precipitate in the assay buffer:

    • Solution: Limit final DMSO concentration to 0.5%. Use an intermediate dilution plate (Compound -> 10% DMSO in Buffer -> Final Assay Well) to prevent "crashing out" upon direct addition to aqueous buffer.

  • Spectral Interference: Some indole derivatives are fluorescent.

    • Solution: Use a luminescence-based assay (ADP-Glo) rather than fluorescence intensity (FRET) to avoid false readouts.

  • Metabolic Stability Verification:

    • Do not rely solely on liver microsomes. The 3,3-difluoro group blocks P450 oxidation, but cytosolic amidases may still cleave the lactam ring. Include plasma stability assays in the validation panel.

References

  • Yang, Q., et al. (2018).[1] "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." Journal of Organic Chemistry.

  • Takeuchi, Y., et al. (2000).[2] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters.

  • Katz, J. D., et al. (2020).[3] "Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors." ACS Medicinal Chemistry Letters.

  • Zeidan, N., et al. (2020).[4] "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters. [4]

  • Jiang, X., et al. (2016).[5] "Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor." Organic Letters.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,3-Difluoro-4-iodoindolin-2-one

[1][2]

Executive Summary & Risk Profile[1]

3,3-Difluoro-4-iodoindolin-2-one (CAS: 2169224-34-2) presents a dual-hazard profile unique to fluorinated organoiodides.[1] Unlike standard organic waste, this compound combines the extreme chemical stability of the gem-difluoro group (

carbon-iodine bond

Effective disposal is not merely about compliance; it is about preventing the delayed release of toxic iodine vapor in waste storage and ensuring the complete mineralization of fluorinated byproducts during incineration.

Physicochemical Hazard Table
FeatureChemical CharacteristicDisposal Risk Implication
C-I Bond Weak (approx. 50 kcal/mol), photosensitive.[1]Homolytic Cleavage: Exposure to light or heat in waste drums can release free iodine (

) gas, corroding metal drums and exposing waste handlers.[1]
C-F Bond Strong (approx. 116 kcal/mol).Incomplete Combustion: Standard low-temp incineration may fail to break this bond. Requires high-temp incineration (>1100°C) with scrubbing to capture Hydrogen Fluoride (HF).
Indolinone Core Amide/Lactam functionality.Hydrolysis: Stable under neutral conditions, but strong acids/bases in mixed waste streams can degrade the ring, altering waste pH unexpectedly.[1]

Pre-Disposal Stabilization (Bench-Level)

Before this compound enters the central waste stream, it must be stabilized at the bench.[1] Never place active reaction mixtures directly into waste containers.

A. Quenching Free Iodine

If the waste solution appears dark brown or violet, free iodine is present.

  • Test: Check the aqueous layer or solvent with starch paper (turns blue/black) or visual inspection.

  • Protocol:

    • Prepare a 10% Sodium Thiosulfate (

      
      ) aqueous solution.[2]
      
    • Add slowly to the waste stream with stirring until the color fades to pale yellow/colorless.

    • Why: This reduces volatile

      
       to stable, water-soluble iodide ions (
      
      
      ), preventing gas buildup in storage containers.[1]
B. pH Verification

Ensure the waste stream is pH 6–8 .[2]

  • Risk:[3][4] Acidic waste mixed with thiosulfate can release Sulfur Dioxide (

    
    ) gas.
    
  • Action: Neutralize acidic streams with Sodium Bicarbonate (

    
    ) before combining with the halogenated waste carboy.
    

Segregation & Containerization[1]

This compound must be segregated into the Halogenated Waste Stream .

The "Amber Rule"

Because of the iodo-substituent, light protection is mandatory.

  • Solids: Double-bag in polyethylene, then place in a wide-mouth amber HDPE jar or a metal can.

  • Liquids: Collect in Amber Glass or Opaque HDPE carboys.

    • Avoid: Clear glass or standard translucent LDPE if the container will sit in a lit fume hood for days. Photolysis of the C-I bond will slowly pressurize the container with gas.

Labeling Requirements

Your waste tag must explicitly list:

  • Full Chemical Name: 3,3-Difluoro-4-iodoindolin-2-one.[1]

  • Constituents: "Halogenated Organics," "Fluorinated," "Iodinated."[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

Disposal Workflow Diagram

The following logic flow ensures the compound is routed correctly, preventing cross-contamination of non-halogenated streams (which are often burned as fuel, a process that would be disastrous with this compound due to HF/HI emissions).

DisposalWorkflowStartWaste Generation(3,3-Difluoro-4-iodoindolin-2-one)StateCheckPhysical State?Start->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathSolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathLiquidSolidPackDouble Bag (Poly)+ Amber ContainerSolidPath->SolidPackIodineCheckFree Iodine Present?(Brown/Violet Color)LiquidPath->IodineCheckQuenchQuench with 10% Na2S2O3(Reduce I2 to I-)IodineCheck->QuenchYesSolventCheckSolvent Composition?IodineCheck->SolventCheckNo / After QuenchQuench->SolventCheckHaloStreamHALOGENATEDSolvent WasteSolventCheck->HaloStreamContains Halogens(DCM, Chloroform, etc.)SolventCheck->HaloStreamNon-Halogenated(Contaminated by Indolinone)LabelingLABELING:'Halogenated Organics''Fluorinated/Iodinated'HaloStream->LabelingSolidPack->LabelingDisposalHigh-Temp Incineration(w/ Acid Scrubbing)Labeling->Disposal

Caption: Decision tree for segregating 3,3-Difluoro-4-iodoindolin-2-one waste. Note that even if dissolved in non-halogenated solvents (like Acetone), the presence of the fluorinated solute mandates the "Halogenated" stream.

Professional Incineration Standards

As a researcher, your responsibility ends at the waste pickup, but your "Duty of Care" requires verifying the downstream process.[1] This compound falls under RCRA Hazardous Waste protocols (typically D-listed for characteristics or F-listed if spent solvents are involved).

Do NOT use:

  • Fuel Blending: This waste cannot be used for energy recovery in cement kilns (a common disposal route for clean solvents) because the fluorine content will degrade the kiln lining and violate emission limits.

REQUIRED Method:

  • High-Temperature Incineration: The facility must operate >1100°C.

  • Flue Gas Scrubbing: The incinerator must be equipped with caustic scrubbers to neutralize Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases generated during combustion.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[6] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Indolin-2-one Derivatives and Safety Data. [Link]

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Iodine and Fluorides. Standards 1910.1000. [Link]

Personal protective equipment for handling 3,3-Difluoro-4-iodoindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2169224-34-2 | Formula: C₈H₆F₂IN | Mol.[1] Weight: 281.04 g/mol [1]

Executive Summary & Operational Context

3,3-Difluoro-4-iodoindolin-2-one is a specialized halogenated heterocyclic building block, primarily utilized in structure-activity relationship (SAR) studies for kinase inhibitors and PROTAC linker design.[2][3] Its structural features—a gem-difluoro motif (metabolic stability) and an aryl iodide (cross-coupling handle)—dictate specific handling protocols.

While GHS classification labels this compound as Warning (Harmful/Irritant), pharmaceutical intermediates of this class often possess undocumented biological potency. Therefore, this guide adopts a Precautionary Principle approach, elevating handling standards to Occupational Health Hazard Band 3 (OEB 3) protocols to mitigate risks associated with unknown chronic toxicity and respiratory sensitization.

Hazard Identification & Mechanistic Risks

Effective safety relies on understanding why a compound is dangerous, not just that it is dangerous.

Hazard DomainGHS ClassificationMechanistic Insight
Acute Toxicity H302 (Harmful if swallowed)The indolin-2-one scaffold is pharmacologically active. Ingestion may trigger off-target kinase inhibition or CNS effects.
Respiratory H335 (May cause respiratory irritation)As a fine crystalline powder, the gem-difluoro moiety increases lipophilicity, facilitating rapid absorption across mucous membranes upon inhalation.
Surface Reactivity H315 / H319 (Skin/Eye Irritant)The aryl iodide is susceptible to photolytic cleavage (homolysis), generating radical species that can exacerbate skin irritation or degradation.
Chemical Stability Not GHS ListedLight Sensitive: Iodinated compounds degrade under UV light, releasing free iodine (

), which is corrosive. Static Accumulator: Fluorinated organic solids often hold significant static charge, increasing dispersion risk during weighing.
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated pharmaceutical intermediates. The following PPE stratification is required to prevent permeation and inhalation.

Protection ZoneRequired EquipmentTechnical Rationale
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Outer Glove: Protects against gross contamination.Inner Glove: Colored indicator glove recommended. Halogenated organics can permeate standard latex; nitrile offers superior resistance to iodinated aromatics.
Respiratory N95 / P100 Respirator (if outside hood)Primary Control: All handling must occur in a Fume Hood.Secondary: If weighing balance is outside the hood, a respirator is mandatory to prevent inhalation of micronized dust (H335).
Ocular Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are minimum; Goggles are preferred to seal against airborne dust that can cause severe eye irritation (H319).
Body Tyvek® Lab Coat or ApronCotton coats absorb powders. Disposable Tyvek sleeves or aprons prevent accumulation of the fluorinated powder on personal clothing.
Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a Closed-System Logic to minimize exposure during the critical "Weighing" and "Transfer" phases.

Phase A: Storage & Preparation[3][4]
  • Storage: Store at 2-8°C in a dedicated halogenated organics fridge.

  • Light Protection: Ensure the vial is amber-glass or wrapped in aluminum foil. The C-I bond is photolabile.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold fluorinated compound invites condensation, leading to hydrolysis or clumping.

Phase B: Weighing & Transfer (High Risk)
  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance. 3,3-difluoro compounds are prone to "jumping" due to static charge.

  • Containment: Perform weighing inside a chemical fume hood. If using a micro-balance, use a draft shield.

  • Solvent Dampening: Pre-wet the transfer spatula with the reaction solvent (e.g., DMSO or DMF) to prevent dust dispersion during transfer.

Phase C: Reaction & Cleanup
  • Solvent Choice: Avoid strong reducing agents which may de-iodinate the compound prematurely.

  • Spill Management: Do not dry sweep. Cover powder spills with a wet paper towel (solvent-dampened), then wipe up to prevent aerosolization.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop" points for safety checks.

SafetyWorkflow Start Start: Retrieve Vial (2-8°C) CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait: Desiccate to RT (Prevent Condensation) CheckTemp->Wait No Weighing Weighing Station (Fume Hood + Static Control) CheckTemp->Weighing Yes Wait->CheckTemp Transfer Transfer to Reaction Vessel (Solvent-Wet Spatula) Weighing->Transfer Reaction Reaction / Processing Transfer->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Operational workflow emphasizing temperature equilibration and waste segregation.

Disposal & Environmental Compliance

Proper disposal is critical due to the halogen content (Fluorine and Iodine).

  • Waste Stream: Halogenated Organic Waste .

    • Never mix with acid waste.[5] Although the C-F bond is stable, mixing halogenated organics with strong oxidizers or acids in waste drums can lead to hazardous pressure buildup or toxic gas evolution.

  • Labeling: Clearly tag waste containers with "Contains Fluorinated/Iodinated Organics."

  • Destruction: The preferred method is high-temperature incineration with flue gas scrubbing (to capture HF and HI gases).

References
  • ChemScene. (2024). Safety Data Sheet: 3,3-Difluoro-4-iodoindoline. Retrieved from

  • Fisher Scientific. (2024). Material Safety Data Sheet: Halogenated Indoles. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Codes: Halogenated Solvents (F-Codes). Retrieved from

Sources

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